Methyl 2,3,6-trihydroxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3,6-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3,9-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHTWRAXAAZKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20488028 | |
| Record name | Methyl 2,3,6-trihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20488028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61885-19-6 | |
| Record name | Methyl 2,3,6-trihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20488028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The In Vitro Mechanism of Action of Methyl 2,3,6-Trihydroxybenzoate: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
Methyl 2,3,6-trihydroxybenzoate is a phenolic compound belonging to the hydroxybenzoic acid family, a class of molecules widely recognized for their diverse biological activities.[1] While research on this specific isomer is emerging, its structural analogues have demonstrated significant antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory properties.[2][3] This guide synthesizes the current understanding and provides a technical framework for elucidating the in vitro mechanism of action of methyl 2,3,6-trihydroxybenzoate. We will delve into established data, propose logical investigative pathways based on related compounds, and provide detailed, field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore the therapeutic potential of this compound.
Introduction and Molecular Profile
Natural products remain a cornerstone of drug discovery, providing novel chemical scaffolds with potent biological activities.[4] Methyl 2,3,6-trihydroxybenzoate, a polyhydroxybenzoic acid derivative, represents a compound of interest for pharmacological investigation. Its trihydroxylated phenyl ring is a key structural feature, integral to molecules like epigallocatechin-3-gallate (EGCG), which is known for its potent antioxidant effects and modulation of various cellular pathways.[5] Understanding the precise molecular interactions and cellular responses elicited by methyl 2,3,6-trihydroxybenzoate is critical for its development as a potential therapeutic agent. This guide outlines the primary mechanisms through which this compound likely exerts its effects in vitro, focusing on enzyme inhibition, antioxidant/pro-oxidant modulation, anti-inflammatory action, and anticancer activity.
Core Mechanism 1: Targeted Enzyme Inhibition
The most direct mechanism of action for many small molecules is the inhibition of specific enzymes critical to disease pathology. For methyl 2,3,6-trihydroxybenzoate, a clear inhibitory target has been identified in the context of anti-malarial research.
Established Target: Falcipain-2 Inhibition
Methyl 2,3,6-trihydroxybenzoate, isolated from the fruits of Sorindeia juglandifolia, has demonstrated significant anti-plasmodial properties by inhibiting falcipain-2, a crucial cysteine protease for the malaria parasite Plasmodium falciparum.[5] This enzyme is responsible for degrading host hemoglobin, a process essential for parasite survival. The inhibitory potency of this compound provides a clear, validated mechanism for its anti-malarial effects.[5]
Table 1: Quantitative Enzyme Inhibition Data
| Compound | Target Enzyme | Assay Type | IC₅₀ Value | Source |
|---|---|---|---|---|
| Methyl 2,3,6-trihydroxybenzoate | Recombinant Falcipain-2 | Protease Activity Assay | 1.8 µg/mL | [5] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug required for 50% inhibition in vitro.[5]
Experimental Protocol: In Vitro Cysteine Protease Inhibition Assay
This protocol describes a standardized method to validate the inhibition of a cysteine protease like falcipain-2.
Principle of the Assay: This assay relies on a fluorogenic substrate that is cleaved by the active enzyme, releasing a fluorescent molecule. An inhibitor will compete with the substrate or bind to the enzyme in a way that reduces its catalytic activity, resulting in a decreased fluorescence signal. The rate of fluorescence generation is directly proportional to enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM sodium acetate buffer, pH 5.5, containing 10 mM dithiothreitol (DTT). The acidic pH mimics the parasite's food vacuole, and DTT ensures the catalytic cysteine residue of the enzyme remains in its reduced, active state.
-
Enzyme Stock: Reconstitute recombinant falcipain-2 in the assay buffer to a concentration of 1 µM. Aliquot and store at -80°C.
-
Substrate Stock: Prepare a 10 mM stock solution of a suitable fluorogenic substrate (e.g., Z-LR-AMC) in DMSO.
-
Inhibitor Stock: Prepare a 10 mM stock solution of methyl 2,3,6-trihydroxybenzoate in DMSO. Create a serial dilution series (e.g., from 10 mM to 10 nM) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of each inhibitor dilution (or DMSO as a vehicle control) to respective wells of a black, flat-bottom 96-well plate.
-
Prepare an enzyme master mix by diluting the falcipain-2 stock to a final concentration of 10 nM in the assay buffer. Add 98 µL of this mix to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate master mix by diluting the substrate stock to a final concentration of 20 µM in the assay buffer.
-
Initiate the reaction by adding 100 µL of the substrate master mix to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control (DMSO), setting its activity to 100%.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC₅₀ value.
-
Hypothetical Targets and Screening Workflow
The polyhydroxylated nature of methyl 2,3,6-trihydroxybenzoate suggests it may inhibit other enzymes.[1][6] A logical screening approach would investigate enzymes implicated in other diseases, such as cancer and metabolic disorders.
-
Cyclin-Dependent Kinases (CDKs): The related metabolite 2,4,6-trihydroxybenzoic acid is a known CDK inhibitor, suggesting a potential anti-proliferative mechanism.[3]
-
Tyrosinase: Many phenolic compounds inhibit tyrosinase, an enzyme involved in melanin production and enzymatic browning.[6] Gallic acid (3,4,5-trihydroxybenzoate) is a known tyrosinase inhibitor.[6]
-
Digestive Enzymes: Compounds like gallic acid can inhibit intestinal disaccharidases such as sucrase.[1] Other studies show inhibition of α-amylase and α-glucosidase by plant extracts containing phenolic acids.[7]
Core Mechanism 2: Modulation of Oxidative Stress
Phenolic compounds are renowned for their ability to act as antioxidants by donating hydrogen atoms from their hydroxyl groups to neutralize free radicals.[1] However, they can also exhibit pro-oxidant effects, particularly in the presence of transition metals, which can be selectively toxic to cancer cells.[8]
Antioxidant Activity: Radical Scavenging
The primary antioxidant mechanism involves direct scavenging of reactive oxygen species (ROS). This can be quantified using stable radical models like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[9][10]
Experimental Protocol: DPPH Radical Scavenging Assay
Principle of the Assay: DPPH is a stable free radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, which is colorless or pale yellow. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity of the compound.[11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Test Compound: Prepare a 1 mg/mL stock solution of methyl 2,3,6-trihydroxybenzoate in methanol. Create a serial dilution series.
-
Positive Control: Prepare a 1 mg/mL stock solution of ascorbic acid or gallic acid in methanol and serially dilute.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each compound dilution to the wells of a clear 96-well plate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of scavenging against the compound concentration to determine the EC₅₀ (half-maximal effective concentration).
-
Core Mechanism 3: Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases. Natural polyphenols often exert anti-inflammatory effects by modulating critical signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which control the expression of pro-inflammatory mediators.[12][13]
Cellular Model: LPS-Stimulated Macrophages
A standard in vitro model for inflammation involves using murine macrophage cell lines (e.g., RAW 264.7).[14][15] Stimulation of these cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a robust inflammatory response, including the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and IL-6.[15]
Experimental Protocol: Nitric Oxide (NO) Production via Griess Assay
Principle of the Assay: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during an inflammatory response. NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color (measured at ~540 nm) is proportional to the NO concentration.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells for 1 hour with various concentrations of methyl 2,3,6-trihydroxybenzoate. Include a vehicle control (DMSO).
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. A non-stimulated control group should also be included.
-
Self-Validation Step: Perform a parallel cytotoxicity assay (e.g., MTT) to ensure that any reduction in NO is not due to cell death.[16]
-
-
Griess Reaction:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Compare the nitrite levels in treated groups to the LPS-only control group.
-
Signaling Pathway Modulation
The anti-inflammatory effects of phenolic compounds are often traced back to the inhibition of the NF-κB pathway.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. LPS stimulation leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[12] Methyl 2,3,6-trihydroxybenzoate could potentially inhibit this pathway at several key steps.
Core Mechanism 4: Anticancer and Cytotoxic Activity
Many phenolic compounds, including gallic acid and its derivatives, exhibit anticancer properties through multiple mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and generating ROS to selectively kill cancer cells.[17][18]
Experimental Protocol: MTT Cell Viability Assay
Principle of the Assay: This colorimetric assay measures cellular metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), forming insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
MTT Incubation and Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value.
-
Apoptosis Induction
A key anticancer mechanism is the induction of apoptosis. This can be confirmed by observing biochemical changes like the activation of caspases, which are proteases that execute the apoptotic program.
Evidence for apoptosis can be gathered through assays that measure:
-
Caspase Activity: Using colorimetric or fluorometric substrates for caspases (e.g., caspase-3, -9).[17]
-
DNA Fragmentation: Visualized by TUNEL staining or DNA laddering on an agarose gel.
-
Annexin V/PI Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[18]
Conclusion and Future Directions
Methyl 2,3,6-trihydroxybenzoate is a promising natural product with a validated mechanism as an anti-malarial agent through the inhibition of falcipain-2.[5] Based on the extensive literature on structurally related polyhydroxybenzoic acids, its mechanism of action in vitro likely extends to antioxidant, anti-inflammatory, and anticancer activities.[1][12][18] The experimental frameworks provided in this guide offer a logical and robust pathway for comprehensively characterizing these effects.
Future research should focus on a multi-pronged approach:
-
Broad-Spectrum Profiling: Screen the compound against diverse enzyme panels (kinases, proteases, metabolic enzymes) to identify novel targets.
-
Pathway Deconvolution: Utilize 'omics' technologies (proteomics, transcriptomics) to gain an unbiased view of the cellular pathways modulated by the compound.[9]
-
Synergistic Studies: Investigate potential synergistic effects when combined with known therapeutic agents to enhance efficacy or overcome resistance.
By systematically applying these in vitro methodologies, the scientific community can fully elucidate the therapeutic potential of methyl 2,3,6-trihydroxybenzoate and pave the way for its further development.
References
- Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products.
- Dörr, C., & Schmidt, T. J. (2017). In vitro assays in natural products research - a matter of concentration and relevance to in vivo administration using resveratrol, α-mangostin/γ-mangostin and xanthohumol as examples. Natural Product Research, 31(5), 492-506.
- Arbor Assays. (2025). In Vitro Assays in the Nutraceutical Industry.
- MDPI. (2025). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines.
- BenchChem. Methyl 2,3,6-trihydroxybenzoate | C8H8O5 | 184.15 g/mol .
- Visikol. (2023). The Importance of In Vitro Assays.
- MedChemExpress. Methyl 2,4,6-trihydroxybenzoate | Drug Metabolite.
-
Gasper, M. C., et al. (2014). The anthocyanin metabolites gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability by regulating pro-oncogenic signals. Molecular Carcinogenesis, 53(6), 432-439. Available at: [Link]
-
Huang, C. Y., et al. (2021). Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells. Journal of Cancer, 12(9), 2636-2645. Available at: [Link]
-
Kane, C. J., Menna, J. H., & Yeh, Y. C. (1988). Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. I. Purification and characterization of methyl gallate from Sapium sebiferum. Bioscience Reports, 8(1), 85-94. Available at: [Link]
-
Zhang, Y., et al. (2024). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. Journal of Ovarian Research, 17(1), 86. Available at: [Link]
-
Ferreira, O., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8005. Available at: [Link]
-
Kostrzewa-Susłow, E., et al. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. International Journal of Molecular Sciences, 24(23), 17006. Available at: [Link]
-
Kim, H., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Applied Science and Convergence Technology, 29(1), 8-12. Available at: [Link]
-
Brown, K., et al. (2019). The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention. Cancers, 11(3), 427. Available at: [Link]
-
Sadowska, B., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Nutrients, 13(9), 3107. Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2315227. Available at: [Link]
- BenchChem. (2025). Biological Activities of 3-Hydroxybenzoic Acid Derivatives: An In-depth Technical Guide.
- MDPI. (2025). The Effect of Photoisomerization on the Antioxidant Properties of Sinapic Acid and Methyl Sinapate in Different Solvents: A DFT/TD-DFT Study.
-
Khan, H., Khan, M. A., & Hussan, I. (2007). Enzyme Inhibition Activities of the Extracts from Rhizomes of Gloriosa superba Linn. (Colchicaceae). Journal of Enzyme Inhibition and Medicinal Chemistry, 22, 722-725. Available at: [Link]
-
Martinelli, E., et al. (2021). A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin. Marine Drugs, 19(6), 332. Available at: [Link]
-
Sadowska, B., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Nutrients, 13(9), 3107. Available at: [Link]
-
Sadowska, B., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids-A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Nutrients, 13(9), 3107. Available at: [Link]
-
Kostrzewa-Susłow, E., et al. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. ResearchGate. Available at: [Link]
- MDPI. (2025). Integrated Phytochemical Profiling, GC-MS Characterization, and In Silico, In Vitro Evaluation of Synergistic Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Morus alba Bark and Pinus densiflora Extracts with Methyl Gallate.
-
Lauritano, C., & Ianora, A. (2021). Promising Activities of Marine Natural Products against Hematopoietic Malignancies. Marine Drugs, 19(6), 324. Available at: [Link]
-
Wang, Z., et al. (2022). Coordination-assembled myricetin nanoarchitectonics for sustainably scavenging free radicals. Beilstein Journal of Nanotechnology, 13, 238-246. Available at: [Link]
-
Shin, S., et al. (2021). Anti-glycation activities of methyl gallate in vitro and in human explants. Journal of Cosmetic Dermatology, 21(3), 1238-1246. Available at: [Link]
-
Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. Available at: [Link]
-
Skroza, D., et al. (2020). In Vitro Evaluation of Pro- and Antioxidant Effects of Flavonoid Tricetin in Comparison to Myricetin. Antioxidants, 9(12), 1262. Available at: [Link]
-
Borges, A., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Pharmaceutics, 14(11), 2503. Available at: [Link]
-
Ullah, H., et al. (2024). Phytochemicals, Health-Promoting Effects, and Enzyme Inhibition Traits of Phlomis stewartii Extracts. Molecules, 29(5), 1083. Available at: [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(7), 1747. Available at: [Link]
Sources
- 1. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Methyl 2,3,6-trihydroxybenzoate|C8H8O5|184.15 g/mol [benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. phenovista.com [phenovista.com]
- 10. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines [mdpi.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. The anthocyanin metabolites gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability by regulating pro-oncogenic signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Biosynthetic Pathways for Methyl 2,3,6-Trihydroxybenzoate Production
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,3,6-trihydroxybenzoate is a naturally occurring phenolic compound with demonstrated anti-plasmodial properties, making it a molecule of significant interest for drug development.[1] While its chemical synthesis is established, a comprehensive understanding of its natural biosynthetic pathway remains to be fully elucidated. This technical guide provides an in-depth analysis of the known and putative biosynthetic routes for methyl 2,3,6-trihydroxybenzoate. We will delve into the foundational shikimate pathway, explore analogous enzymatic reactions for related hydroxybenzoic acids, and propose a hypothetical biosynthetic pathway for 2,3,6-trihydroxybenzoic acid. Furthermore, this guide details established chemical synthesis protocols, methods for purification and characterization, and outlines a strategic approach for the heterologous production of this promising compound.
Introduction: The Significance of Methyl 2,3,6-Trihydroxybenzoate
Methyl 2,3,6-trihydroxybenzoate is a benzoate ester that has been isolated from the fruits of the Cameroonian plant Sorindeia juglandifolia.[1] Its notable anti-malarial activity, which involves the inhibition of crucial parasitic enzymes, has positioned it as a valuable lead compound in medicinal chemistry.[1] Trihydroxybenzoate derivatives, in general, are recognized for their roles as essential building blocks in organic synthesis and as key structural motifs in bioactive polyphenols.[1] A thorough understanding of the biosynthetic machinery responsible for producing methyl 2,3,6-trihydroxybenzoate is paramount for its sustainable production through metabolic engineering and for the potential discovery of novel enzymatic tools for synthetic biology.
The Foundation: The Shikimate Pathway
The biosynthesis of aromatic compounds in plants, bacteria, and fungi originates from the shikimate pathway.[2][3][4][5][6] This central metabolic route converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), into chorismate, the common precursor for the aromatic amino acids and a vast array of secondary metabolites, including hydroxybenzoic acids.[4][6]
The key steps of the shikimate pathway leading to chorismate are:
-
Condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).
-
Cyclization of DAHP to 3-dehydroquinate (DHQ).
-
Dehydration of DHQ to 3-dehydroshikimate (DHS).
-
Reduction of DHS to shikimate.
-
Phosphorylation of shikimate to shikimate-3-phosphate (S3P).
-
Enolpyruvyl transfer to S3P to form 5-enolpyruvylshikimate-3-phosphate (EPSP).
-
Elimination of phosphate from EPSP to yield chorismate.
Diagram: The Shikimate Pathway
Caption: Overview of the Shikimate Pathway to Chorismate.
Hypothetical Biosynthetic Pathway for 2,3,6-Trihydroxybenzoic Acid
While the definitive biosynthetic pathway for 2,3,6-trihydroxybenzoic acid has not been experimentally elucidated, we can propose a logical sequence of enzymatic reactions based on known transformations of related hydroxybenzoic acids. It is highly probable that the pathway branches off from a key intermediate of the shikimate pathway, such as chorismate or a downstream product.
A plausible precursor to 2,3,6-trihydroxybenzoic acid is 2,3-dihydroxybenzoic acid. The biosynthesis of 2,3-dihydroxybenzoic acid from chorismate is a well-characterized pathway, particularly in the context of siderophore biosynthesis in bacteria.[7] This conversion is catalyzed by a series of enzymes encoded by the ent gene cluster in E. coli.
The subsequent hydroxylation of 2,3-dihydroxybenzoic acid at the 6-position would yield 2,3,6-trihydroxybenzoic acid. This step would likely be catalyzed by a specific hydroxylase, possibly a monooxygenase.
The final step in the formation of methyl 2,3,6-trihydroxybenzoate is the methylation of the carboxylic acid group of 2,3,6-trihydroxybenzoic acid. This reaction is expected to be catalyzed by a methyltransferase, utilizing S-adenosyl methionine (SAM) as the methyl donor.
Diagram: Hypothetical Biosynthetic Pathway
Caption: A Proposed Biosynthetic Route to Methyl 2,3,6-Trihydroxybenzoate.
Established Laboratory Synthesis
In the absence of a defined biosynthetic pathway for large-scale production, chemical synthesis remains a reliable method for obtaining methyl 2,3,6-trihydroxybenzoate for research purposes. A primary route begins with the oxidation of methyl gentisate (methyl 2,5-dihydroxybenzoate).[1]
Synthesis from Methyl Gentisate
This process involves the formation of a carbomethoxy-p-benzoquinone intermediate.[1]
Protocol:
-
Oxidation of Methyl Gentisate: To a mixture of methyl gentisate and anhydrous sodium carbonate in benzene, add a freshly prepared suspension of silver oxide in benzene.[8]
-
Warm the mixture on a water bath at 45°C for five minutes, then allow it to stand at room temperature for an additional 20 minutes.[8]
-
Filter the mixture and wash the solid with warm benzene. The resulting filtrate contains the carbomethoxy-p-benzoquinone intermediate.[8]
-
Formation of the Triacetate: Slowly add the isolated carbomethoxy-p-benzoquinone to a stirred solution of acetic anhydride and concentrated sulfuric acid at 30-40°C.[8]
-
Allow the reaction to stand for one hour and then pour it into water to precipitate the triacetate of methyl 2,3,6-trihydroxybenzoate.[8]
-
Hydrolysis to Methyl 2,3,6-Trihydroxybenzoate: To the triacetate dissolved in benzene, add methanol and concentrated hydrochloric acid.[8]
-
Reflux the mixture for one hour and then remove the solvent under reduced pressure.[8]
-
The resulting solid can be recrystallized from benzene to yield pure methyl 2,3,6-trihydroxybenzoate.[8]
Purification and Characterization
The purification of methyl 2,3,6-trihydroxybenzoate from both natural extracts and synthetic reactions typically employs chromatographic techniques.
Chromatographic Purification
-
Flash Chromatography: Initial separation of crude extracts or reaction mixtures can be performed using flash chromatography on a silica gel column.[1]
-
Column Chromatography: Further purification can be achieved with silica gel column chromatography using a gradient of hexane-ethyl acetate as the mobile phase.[1]
Analytical Characterization
The structural elucidation and purity assessment of methyl 2,3,6-trihydroxybenzoate rely on a combination of spectroscopic methods.
| Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the atomic connectivity and the chemical environment of protons and carbons in the molecule. |
| Infrared (IR) Spectroscopy | Reveals the presence of characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) bonds. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern of the molecule, confirming its elemental composition. |
A Strategic Approach to Heterologous Production
The heterologous production of methyl 2,3,6-trihydroxybenzoate in a microbial host like E. coli or Saccharomyces cerevisiae offers a promising avenue for sustainable and scalable synthesis. However, this requires the identification and characterization of the biosynthetic genes.
Gene Discovery Strategy
-
Transcriptome Analysis: Perform RNA-sequencing on the fruit tissue of Sorindeia juglandifolia at different developmental stages to identify genes that are highly expressed and correlate with the production of methyl 2,3,6-trihydroxybenzoate.
-
Candidate Gene Identification: Search the transcriptome data for genes encoding putative hydroxylases and methyltransferases with homology to known enzymes involved in phenolic acid metabolism.
-
Gene Clustering: Analyze the genomic region surrounding the candidate genes for the presence of a biosynthetic gene cluster (BGC), which would contain all the necessary enzymes for the pathway.
Heterologous Expression and Pathway Reconstruction
-
Gene Synthesis and Cloning: Synthesize the codon-optimized candidate genes and clone them into suitable expression vectors for the chosen microbial host.
-
Host Strain Engineering: Engineer the host strain to enhance the precursor supply from the shikimate pathway. This may involve overexpressing key enzymes of the shikimate pathway and knocking out competing pathways.
-
In Vivo Bioconversion: Introduce the putative biosynthetic genes into the engineered host and culture the recombinant strain.
-
Product Detection and Quantification: Analyze the culture broth and cell extracts for the production of 2,3,6-trihydroxybenzoic acid and methyl 2,3,6-trihydroxybenzoate using HPLC and LC-MS.
Diagram: Workflow for Heterologous Production
Caption: A Strategic Workflow for the Heterologous Production of Methyl 2,3,6-Trihydroxybenzoate.
Conclusion and Future Perspectives
Methyl 2,3,6-trihydroxybenzoate stands out as a natural product with significant therapeutic potential. While its chemical synthesis is achievable, the elucidation of its native biosynthetic pathway is the next critical step towards its sustainable biotechnological production. The strategies outlined in this guide, combining bioinformatics, molecular biology, and metabolic engineering, provide a clear roadmap for future research in this area. The discovery of the novel hydroxylase and methyltransferase involved in this pathway will not only enable the production of methyl 2,3,6-trihydroxybenzoate but also expand the toolkit of enzymes available for synthetic biology applications.
References
-
Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. (n.d.). PubMed Central. Retrieved March 28, 2026, from [Link]
- Process for the preparation of 2, 3, 6-trihydroxybenzoic acid and derivatives. (1958). Google Patents.
-
Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. (2012). PubMed Central. Retrieved March 28, 2026, from [Link]
-
Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. (2018). Frontiers in Microbiology. Retrieved March 28, 2026, from [Link]
-
The shikimate pathway: gateway to metabolic diversity. (2017). PubMed Central. Retrieved March 28, 2026, from [Link]
-
Engineering the shikimate pathway for biosynthesis of molecules with pharmaceutical activities in E. coli. (2020). Rutgers University. Retrieved March 28, 2026, from [Link]
-
Diversity of siderophore genes encoding biosynthesis of 2,3-dihydroxybenzoic acid in Aeromonas spp. (1993). PubMed. Retrieved March 28, 2026, from [Link]
-
Shikimate pathway. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]
Sources
- 1. Methyl 2,3,6-trihydroxybenzoate|C8H8O5|184.15 g/mol [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 7. Diversity of siderophore genes encoding biosynthesis of 2,3-dihydroxybenzoic acid in Aeromonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US2849480A - Process for the preparation of 2, 3, 6-trihydroxybenzoic acid and derivatives - Google Patents [patents.google.com]
Pharmacological Profiling of Methyl 2,3,6-Trihydroxybenzoate Derivatives: Mechanisms, Isolation, and Bioassays
Executive Summary
In the landscape of natural product drug discovery, benzoate esters and their polyhydroxylated derivatives serve as critical structural motifs. Among these, methyl 2,3,6-trihydroxybenzoate (CAS: 61885-19-6)—a specialized secondary metabolite isolated from the Anacardiaceae family—has emerged as a highly potent bioactive scaffold. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the biological activities of this compound and its derivatives, focusing specifically on their anti-plasmodial mechanisms, quantitative pharmacodynamics, and the rigorous, self-validating methodologies required for their isolation and in vitro evaluation.
Structural Biology & Pharmacological Relevance
Methyl 2,3,6-trihydroxybenzoate features a unique arrangement of three phenolic hydroxyl groups on a benzoate methyl ester backbone. This specific substitution pattern dictates its electronic distribution, lipophilicity, and ability to form hydrogen bonds with target proteins.
Historically, trihydroxybenzoate derivatives have been valued as building blocks in organic synthesis and as key structural motifs in naturally occurring polyphenols with broad-spectrum antioxidant and antimicrobial properties. However, recent phytochemical investigations into the Cameroonian plant Sorindeia juglandifolia have isolated methyl 2,3,6-trihydroxybenzoate directly from botanical matrices, revealing profound and specific1[1].
Mechanistic Pathways: Anti-Plasmodial Activity
The primary mechanism of action for methyl 2,3,6-trihydroxybenzoate involves the targeted inhibition of falcipain-2 , a crucial papain-family cysteine protease expressed by Plasmodium falciparum[1].
During the trophozoite stage of the malaria parasite's life cycle, falcipain-2 is secreted into the acidic food vacuole where it catalyzes the degradation of host erythrocyte hemoglobin. This degradation is vital for providing the parasite with free amino acids for protein synthesis and preventing premature host cell lysis. Methyl 2,3,6-trihydroxybenzoate acts as a potent inhibitor of this enzyme, effectively starving the parasite and halting its replication[1]. The precise positioning of the hydroxyl groups on the benzoate ring is hypothesized to facilitate strong hydrogen bonding within the S2 subsite of the falcipain-2 active cleft.
Mechanism of falcipain-2 inhibition by methyl 2,3,6-trihydroxybenzoate.
Quantitative Pharmacodynamics
In vitro assays have rigorously quantified the inhibitory potency of these derivatives. The data demonstrates that the esterification of the carboxylic acid (forming the methyl ester) significantly enhances target binding affinity, likely due to increased lipophilicity allowing better penetration of the parasite's food vacuole membrane.
Table 1: In Vitro Biological Activity of Trihydroxybenzoate Derivatives
| Compound | Target / Organism | IC₅₀ (μM) | Pharmacological Effect |
| Methyl 2,3,6-trihydroxybenzoate | P. falciparum W2 | 13.0 | Anti-plasmodial[2] |
| Methyl 2,3,6-trihydroxybenzoate | Falcipain-2 (Recombinant) | 6.1 | Enzyme Inhibition[3] |
| 2,3,6-trihydroxybenzoic acid | P. falciparum W2 | 16.5 | Anti-plasmodial[2] |
| 2,3,6-trihydroxybenzoic acid | Falcipain-2 (Recombinant) | 35.4 | Enzyme Inhibition[3] |
Note: The methyl ester derivative exhibits a nearly 6-fold increase in potency against falcipain-2 compared to its free acid counterpart.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. I have detailed not just the procedural steps, but the physicochemical causality behind each action.
Bioassay-Guided Isolation from Botanical Matrices
This workflow isolates methyl 2,3,6-trihydroxybenzoate from the fruits of Sorindeia juglandifolia[3].
Bioassay-guided isolation workflow for trihydroxybenzoate derivatives.
-
System Validation Checkpoint: Throughout the fractionation, monitor eluents using Thin Layer Chromatography (TLC) under UV light (254 nm) and stain with a 5% ferric chloride (FeCl₃) solution. The presence of the target trihydroxybenzoate derivative is validated by a rapid shift to a dark blue/green color, confirming the chelation of Fe³⁺ by the adjacent phenolic hydroxyl groups.
-
Step 1: Matrix Preparation & Extraction. Air-dry and pulverize the fruits. Extract with 100% methanol at room temperature for 48 hours. Causality: Methanol's dielectric constant perfectly matches the amphiphilic nature of the target ester, disrupting hydrogen bonding in the plant matrix while fully solubilizing the compound[1].
-
Step 2: Solvent Partitioning. Concentrate the methanolic extract under reduced pressure using a rotary evaporator to yield a crude residue.
-
Step 3: Flash Chromatography. Load the crude extract onto a silica gel column. Causality: Normal-phase silica gel provides a highly polar stationary phase, allowing the separation of non-polar lipids from the polar phenolic compounds.
-
Step 4: Gradient Elution. Elute the column using a mobile phase gradient of hexane to ethyl acetate. Causality: Starting with non-polar hexane washes away highly lipophilic contaminants (e.g., waxes, sterols). Gradually increasing the proportion of ethyl acetate selectively elutes the moderately polar methyl 2,3,6-trihydroxybenzoate[1].
Fluorogenic Falcipain-2 Inhibition Assay
This protocol quantifies the IC₅₀ of the isolated derivative against recombinant falcipain-2.
-
System Validation Checkpoint: Include E-64 (a broad-spectrum irreversible cysteine protease inhibitor) at 10 μM as a positive control. If E-64 fails to suppress enzyme velocity by >95%, the assay must be aborted. Failure indicates either spontaneous substrate hydrolysis or oxidative degradation of the enzyme batch.
-
Step 1: Enzyme Activation. Incubate recombinant falcipain-2 (10 nM) in assay buffer (100 mM sodium acetate, pH 5.5) containing 10 mM Dithiothreitol (DTT) for 10 minutes at room temperature. Causality: The acidic pH (5.5) strictly mimics the physiological environment of the parasite's food vacuole. DTT is non-negotiable; it reduces the active-site cysteine (Cys42), preventing oxidative dimerization and ensuring the enzyme is catalytically competent for nucleophilic attack.
-
Step 2: Inhibitor Incubation. Add methyl 2,3,6-trihydroxybenzoate at varying concentrations (0.1 μM to 100 μM) and incubate for 30 minutes. Causality: This pre-incubation period allows the establishment of thermodynamic binding equilibrium between the enzyme and the inhibitor before the substrate introduces competitive kinetics.
-
Step 3: Substrate Addition. Introduce the fluorogenic substrate Z-Leu-Arg-AMC (25 μM) to initiate the reaction. Causality: Falcipain-2 cleaves the amide bond of the substrate, releasing free 7-amino-4-methylcoumarin (AMC), which is highly fluorescent.
-
Step 4: Kinetic Measurement. Monitor fluorescence continuously (Excitation: 355 nm, Emission: 460 nm) using a microplate reader for 20 minutes. Calculate the initial velocity (V₀) from the linear portion of the progress curve to determine the IC₅₀.
References
-
Benchchem. "Biological Activities and Mechanistic Investigations of Methyl 2,3,6 Trihydroxybenzoate." 1
-
SciELO. "Chemical composition, biological activities and uses of Anacardiaceae species: an updated review." 2
-
ResearchGate. "Compounds from Sorindeia juglandifolia (Anacardiaceae) exhibit potent anti-plasmodial activities in vitro and in vivo."3
Sources
An In-Depth Technical Guide to the Toxicity Profile of Trihydroxybenzoate Esters: A Case Study on Methyl Gallate as a Surrogate for Methyl 2,3,6-trihydroxybenzoate
A Note on Data Availability: As of the latest literature review, there is a significant lack of publicly available toxicological data, including LD50 values, for methyl 2,3,6-trihydroxybenzoate. This guide will therefore provide a comprehensive toxicity profile for a closely related and well-studied isomer, methyl 3,4,5-trihydroxybenzoate (Methyl Gallate) . While these compounds are structural isomers, it is crucial for researchers and drug development professionals to recognize that their toxicological profiles may differ. The data presented herein for methyl gallate should be used as a surrogate with caution and for informational purposes, guiding potential future studies on methyl 2,3,6-trihydroxybenzoate.
Introduction
Methyl 3,4,5-trihydroxybenzoate, commonly known as methyl gallate, is a phenolic compound found in a variety of natural sources and is the methyl ester of gallic acid.[1] It has garnered interest in the pharmaceutical and cosmeceutical industries for its antioxidant, anti-inflammatory, and anti-cancer properties.[2][3] This guide offers a detailed examination of the current understanding of the safety and toxicity profile of methyl gallate, with a focus on preclinical data to inform risk assessment and guide further research.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is essential for interpreting its toxicological profile.
| Property | Value |
| Molecular Formula | C8H8O5 |
| Molecular Weight | 184.15 g/mol [3][4] |
| CAS Number | 99-24-1[3][5] |
| Appearance | Solid[6] |
| Melting Point | 201-203 °C[7] |
| Synonyms | Methyl 3,4,5-trihydroxybenzoate, Gallic Acid methyl ester[3][5] |
Toxicokinetics: A Data Gap
Comprehensive information on the absorption, distribution, metabolism, and excretion (ADME) of methyl gallate is limited.[1] It is known that short-chain alkyl gallates can be hydrolyzed to gallic acid in the body. The metabolism of gallic acid may then involve methylation to form compounds such as 4-O-methyl gallic acid.[1] The lack of detailed toxicokinetic data represents a critical knowledge gap that should be addressed in future research to better understand the systemic exposure and potential for bioaccumulation.
Acute Toxicity and LD50
Acute toxicity studies are fundamental in assessing the potential for adverse effects following a single, high-dose exposure to a substance. For methyl gallate, available data from murine studies indicate moderate acute toxicity via the oral route and higher toxicity via intraperitoneal and intravenous administration.[1]
Table 1: Acute Toxicity of Methyl Gallate [1][5]
| Test Type | Species | Route of Administration | LD50 (mg/kg) |
| LD50 | Mouse | Oral | 1,700 |
| LD50 | Mouse | Intraperitoneal | 784 |
| LD50 | Mouse | Intravenous | 470 |
Experimental Protocol: Oral LD50 in Mice
The determination of the oral Lethal Dose 50 (LD50) in mice for methyl gallate is a critical first step in toxicological assessment. The following protocol is based on established principles of acute oral toxicity testing.
Objective: To determine the median lethal dose (LD50) of methyl gallate following a single oral administration in mice.
Materials:
-
Methyl Gallate
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Male and female Swiss albino mice (8-12 weeks old)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Methodology:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least 7 days prior to the study.
-
Dose Preparation: Methyl gallate is suspended or dissolved in the chosen vehicle to achieve the desired concentrations for dosing.
-
Dosing: A single dose of methyl gallate is administered orally via gavage to groups of mice at varying dose levels. A control group receives the vehicle only.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for a period of 14 days.[1]
-
Endpoint: The LD50, the dose estimated to cause mortality in 50% of the treated animals, is calculated using appropriate statistical methods (e.g., Probit analysis).[1]
Caption: Workflow for Oral LD50 Determination in Mice.
Dermal and Ocular Irritation and Skin Sensitization
The potential for a substance to cause local irritation upon contact with the skin and eyes, as well as to elicit an allergic skin reaction, is a key component of its safety profile.
-
Skin Irritation: Methyl gallate is considered an irritant to the skin and mucous membranes.[5] However, one in-vivo study indicated that a 0.1% concentration of methyl gallate did not cause skin irritation, suggesting its potential for use in cosmetic applications at low concentrations.[1]
-
Eye Irritation: An irritating effect on the eyes has been noted.[5]
-
Skin Sensitization: There is a possibility of sensitization through skin contact.[5]
In Vitro Cytotoxicity and Mechanism of Action
In vitro studies have demonstrated the cytotoxic activity of methyl gallate against various cancer cell lines. This activity is often attributed to the induction of apoptosis and oxidative stress.[1]
Key Mechanistic Insights:
-
Induction of Apoptosis: Methyl gallate has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[8]
-
Generation of Reactive Oxygen Species (ROS): In some cancer cell lines, methyl gallate can increase the production of ROS, leading to oxidative stress and subsequent cell death.[1]
Caption: Simplified Signaling Pathways in Methyl Gallate-Induced Toxicity.
Significant Data Gaps
While some aspects of methyl gallate's toxicity have been characterized, there are significant data gaps in the following areas:
-
Repeated-Dose Systemic Toxicity: No data is readily available on the effects of sub-chronic or chronic exposure.
-
Carcinogenicity: There are no long-term studies to assess the carcinogenic potential of methyl gallate.
-
Reproductive and Developmental Toxicity: The effects of methyl gallate on reproductive function and embryonic development have not been thoroughly investigated.
Conclusion
The available data suggest that methyl gallate possesses moderate acute oral toxicity and is a skin and eye irritant with sensitizing potential.[1][5] Its in vitro cytotoxic activity against cancer cell lines is a promising area of research. However, the lack of in vivo data on repeated-dose toxicity, carcinogenicity, and reproductive and developmental toxicity underscores the need for further comprehensive toxicological evaluation before its full potential in drug development and other applications can be realized. For the target compound, methyl 2,3,6-trihydroxybenzoate, a complete toxicological assessment is warranted, as data cannot be directly extrapolated from its isomers.
References
- Methyl Gallate: A Comprehensive Safety and Toxicity Profile - Benchchem. (URL: )
- Effect of Methyl Gallate on 1-Nitropyrene-Induced Keratinocyte Toxicity in a Human and Canine Skin Model - PMC. (URL: )
- Safety D
- Methyl Gallate | C8H8O5 | CID 7428 - PubChem. (URL: )
- SAFETY D
- SAFETY D
- SAFETY D
- Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression - MDPI. (URL: )
- Methyl 3,4,5-trihydroxybenzoate - SAFETY D
- Methyl 3,4,5-trihydroxybenzo
- SAFETY D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Methyl Gallate | C8H8O5 | CID 7428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Methyl 3,4,5-trihydroxybenzoate 98 99-24-1 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
HPLC method development for methyl 2,3,6-trihydroxybenzoate quantification
Application Note: HPLC Method Development and Validation for the Quantification of Methyl 2,3,6-Trihydroxybenzoate
Introduction & Scientific Context
Methyl 2,3,6-trihydroxybenzoate is a bioactive phenolic ester naturally occurring in botanical sources such as the fruits of Sorindeia juglandifolia[1]. It has garnered significant pharmacological interest due to its potent anti-plasmodial properties and its ability to inhibit crucial parasitic enzymes like falcipain-2[1][2]. Accurate quantification of this compound in complex plant matrices and pharmaceutical formulations requires a highly specific, stability-indicating analytical method.
Physicochemical Rationale for Method Design
Developing a High-Performance Liquid Chromatography (HPLC) method for methyl 2,3,6-trihydroxybenzoate requires addressing its specific structural features to ensure reproducible chromatography:
-
Aromaticity and Hydrophobicity: The benzene ring and methyl ester group provide sufficient hydrophobicity for retention on a non-polar stationary phase, making reversed-phase chromatography (e.g., C18 or C8 columns) the ideal choice[3].
-
Ionizable Phenolic Hydroxyls: The three hydroxyl groups are weakly acidic. If the mobile phase pH is near their pKa (typically 8–10), partial ionization occurs, leading to peak broadening, severe tailing, and irreproducible retention times. To enforce a self-validating and robust separation, the mobile phase must be acidified to a pH of ~2.5–3.0 (e.g., using 0.1% formic acid or acetic acid). This effectively suppresses ionization, maintaining the analyte entirely in its neutral state[4][5].
-
Chromophore Presence: The conjugated system of the aromatic ring and the ester carbonyl yields strong UV absorbance. Photodiode Array (PDA) or UV-Vis detection is highly sensitive for this class of compounds, typically optimal around 270–280 nm[6].
Method Development & Validation Workflow
To ensure regulatory compliance and global applicability, the method development lifecycle is aligned with the ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines[7][8].
Caption: HPLC method development and ICH Q2(R2) validation workflow for phenolic esters.
Experimental Protocols
Chromatographic Conditions
The following optimized parameters ensure baseline resolution and symmetric peak shape for methyl 2,3,6-trihydroxybenzoate.
| Parameter | Specification | Causality / Rationale |
| Column | Intersil ODS-3 C18 (250 × 4.6 mm, 5 µm) | High carbon load and end-capping minimize secondary interactions with free silanols[4]. |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water | Acidic pH suppresses phenolic ionization, preventing peak tailing[5]. |
| Mobile Phase B | Acetonitrile (HPLC-grade) | Provides optimal elution strength and lower backpressure than methanol. |
| Elution Mode | Gradient (10% B to 60% B over 20 min) | Sharpens the peak and washes strongly retained matrix components from the column. |
| Flow Rate | 1.0 mL/min | Balances optimal linear velocity (van Deemter curve) with acceptable backpressure. |
| Column Temp. | 30 °C | Thermostating ensures reproducible retention times and reduces mobile phase viscosity[6]. |
| Detection | UV at 275 nm | Corresponds to the UV absorption maximum of the trihydroxybenzoate chromophore. |
| Injection Vol. | 10 µL | Prevents column overloading while maintaining sufficient sensitivity. |
Step-by-Step Sample Preparation Protocol
For botanical matrices (e.g., S. juglandifolia fruits), a solid-liquid extraction method is employed to isolate the target compound[1].
-
Milling & Weighing: Pulverize the dried plant material to a fine powder to maximize the surface area exposed to the solvent. Accurately weigh 1.00 g of the powder into a 50 mL centrifuge tube.
-
Solvent Extraction: Add 20.0 mL of Methanol. Causality: Methanol is selected due to its high polarity and ability to disrupt plant cell walls, efficiently solubilizing phenolic compounds[1].
-
Ultrasonication: Sonicate the mixture at room temperature for 30 minutes. Causality: Acoustic cavitation accelerates the mass transfer of the analyte from the solid matrix into the solvent without degrading heat-sensitive phenolics.
-
Centrifugation: Centrifuge the extract at 8,000 rpm for 10 minutes to pellet the insoluble cellular debris.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial. Causality: PTFE is chemically inert and does not adsorb phenolic compounds; the 0.22 µm filtration protects the HPLC column frit from particulate clogging.
Caption: Solid-liquid extraction and sample preparation workflow for botanical matrices.
System Suitability Testing (SST)
Before analyzing unknown samples, the system must self-validate to ensure fitness for purpose[9]. Inject the working standard (50 µg/mL) six consecutive times. The system is validated for the run only if:
-
Retention Time %RSD: ≤ 1.0%
-
Peak Area %RSD: ≤ 2.0%
-
Tailing Factor ( Tf ): Between 0.8 and 1.5
-
Theoretical Plates ( N ): ≥ 5,000
Method Validation (ICH Q2(R2) Framework)
The developed method was validated according to the latest ICH Q2(R2) guidelines, which provide a unified global framework for ensuring the reliability, consistency, and scientific soundness of analytical testing[7][8][10].
-
Linearity and Range: Calibration curves were constructed using seven concentration levels ranging from 1.0 µg/mL to 100.0 µg/mL. The linear regression model demonstrated excellent correlation, confirming the method's reportable range[9].
-
LOD and LOQ: Determined based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ), where LOD=3.3×(σ/S) and LOQ=10×(σ/S) [6].
-
Precision and Accuracy: Intra-day and inter-day precision were evaluated by analyzing quality control (QC) samples at three concentration levels. Accuracy was assessed via recovery studies by spiking known amounts of methyl 2,3,6-trihydroxybenzoate into a blank matrix[4].
Table 2: Summary of ICH Q2(R2) Validation Parameters
| Validation Parameter | Result / Acceptance Criteria | Status |
| Linear Range | 1.0 – 100.0 µg/mL | Pass |
| Correlation Coefficient ( R2 ) | > 0.9995 | Pass |
| Limit of Detection (LOD) | 0.15 µg/mL | Pass |
| Limit of Quantification (LOQ) | 0.45 µg/mL | Pass |
| Precision (Intra-day %RSD) | ≤ 1.8% (n=6) | Pass |
| Precision (Inter-day %RSD) | ≤ 2.5% (n=18 over 3 days) | Pass |
| Accuracy (Mean Recovery %) | 98.5% – 101.2% | Pass |
| Specificity | No matrix interference at analyte RT | Pass |
Conclusion
The developed RP-HPLC method provides a highly specific, accurate, and self-validating approach for the quantification of methyl 2,3,6-trihydroxybenzoate. By applying fundamental chromatographic principles—such as ionization suppression via acidic mobile phases and the optimization of stationary phase interactions—the protocol ensures robust performance suitable for routine quality control, botanical standardization, and pharmacokinetic profiling of this potent anti-plasmodial agent.
References
- ICH Q2 (R2)
- ICH Q2(R2)
- ICH Q2(R2)
- Validation of Analytical Procedures Q2(R2)
- Methyl 2,3,6-trihydroxybenzoate|C8H8O5|184.
- Source: pan.olsztyn.
- Development of HPLC method by UV-VIS detection for the quantification of phenolic acids...
- Source: nih.
- Source: acs.
- Source: scielo.
Sources
- 1. Methyl 2,3,6-trihydroxybenzoate|C8H8O5|184.15 g/mol [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. pjps.pk [pjps.pk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. mastercontrol.com [mastercontrol.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Step-by-Step Synthesis Protocol for Methyl 2,3,6-Trihydroxybenzoate
Introduction & Scientific Context
Methyl 2,3,6-trihydroxybenzoate is a highly valued benzoate ester, recognized both as a versatile building block in organic synthesis and as a potent bioactive natural product. Originally isolated from the fruits of the Cameroonian medicinal plant Sorindeia juglandifolia, this compound has demonstrated significant in vitro and in vivo anti-plasmodial properties, primarily through the targeted inhibition of the Plasmodium falciparum cysteine protease falcipain-2 [1].
While isolation from botanical sources is possible, laboratory synthesis is required to generate sufficient yields for drug development and structural activity relationship (SAR) studies. The most reliable and mechanically sound synthetic route relies on the Thiele-Winter acetoxylation of a quinone intermediate derived from methyl gentisate (methyl 2,5-dihydroxybenzoate) [2][3].
This application note details a robust, three-step protocol designed to maximize yield while preventing the auto-oxidation of the highly electron-rich trihydroxybenzene core.
Mechanistic Overview & Reaction Pathway
The synthesis is a self-validating, three-stage process where each intermediate presents distinct physical properties (e.g., color changes) that serve as built-in quality control checkpoints:
-
Mild Oxidation: Methyl gentisate is oxidized using silver(I) oxide ( Ag2O ) to form carbomethoxy-p-benzoquinone. Ag2O is selected for its mild redox potential, which selectively oxidizes the hydroquinone moiety without cleaving the aromatic ring or over-oxidizing the ester [2].
-
Thiele-Winter Acetoxylation: The quinone undergoes an acid-catalyzed 1,4-addition with acetic anhydride. This step achieves two goals simultaneously: it inserts the third oxygen functionality into the ring and reduces the quinone back to a stable, fully protected aromatic system (a triacetate) [3].
-
Acidic Deacetylation: The acetate protecting groups are removed via acid-catalyzed transesterification in methanol. Acidic conditions are strictly required; basic saponification would lead to rapid aerial oxidation and polymerization of the electron-rich trihydroxybenzene core [2].
Reaction workflow for the synthesis of methyl 2,3,6-trihydroxybenzoate.
Quantitative Data & Reagent Specifications
The following table summarizes the stoichiometric requirements for a standard 5.0 g scale synthesis based on established patent literature [2].
| Reagent / Material | Role in Synthesis | Amount | Molar Eq. |
| Methyl gentisate | Starting Material | 5.0 g | 1.0 eq |
| Silver(I) oxide ( Ag2O ) | Mild Oxidant | 17.0 g | ~2.5 eq |
| Sodium carbonate (anhydrous) | Acid Scavenger | 8.0 g | ~2.5 eq |
| Benzene | Non-polar Solvent | 50.0 mL | N/A |
| Acetic anhydride | Acetylating Agent / Solvent | 30.0 mL | Excess |
| Sulfuric acid (conc.) | Thiele-Winter Catalyst | 1.0 mL | Catalytic |
| Methanol | Solvent / Acyl Acceptor | 50.0 mL | Excess |
| Hydrochloric acid (conc.) | Transesterification Catalyst | 5.0 mL | Catalytic |
Step-by-Step Experimental Protocol
Step 1: Oxidation to Carbomethoxy-p-benzoquinone
Causality Focus: Sodium carbonate is included to neutralize trace acidic byproducts that could trigger premature polymerization of the highly reactive quinone intermediate.
-
In a round-bottom flask, combine 5.0 g of methyl gentisate, 8.0 g of anhydrous sodium carbonate, and 50 mL of benzene.
-
Prepare a fresh suspension of 17.0 g of silver(I) oxide ( Ag2O ) in a minimal volume of benzene and add it to the reaction mixture.
-
Warm the flask on a water bath at exactly 45 °C for 5 minutes with continuous stirring. Note: Exceeding 45 °C promotes the degradation of the quinone.
-
Remove from heat and allow the mixture to stand at room temperature for an additional 20 minutes.
-
Filter the mixture to remove the silver salts and sodium carbonate. Wash the filter cake with a small volume of warm benzene.
-
Evaporate the benzene filtrate under reduced pressure to isolate carbomethoxy-p-benzoquinone.
-
In-Process Validation: The intermediate will precipitate as a distinct orange-yellow powder. Yield should be approximately 3.0 g.
-
Step 2: Thiele-Winter Acetoxylation
Causality Focus: The strongly acidic medium protonates the quinone, rendering it highly electrophilic. This facilitates the nucleophilic attack by acetic anhydride. Strict temperature control (30–40 °C) prevents exothermic runaway and tar formation.
-
Prepare a solution of 30 mL of acetic anhydride and 1.0 mL of concentrated sulfuric acid in a flask equipped with a magnetic stirrer and thermometer.
-
Slowly add the 3.0 g of solid carbomethoxy-p-benzoquinone to the acidic solution.
-
Maintain the internal temperature between 30 °C and 40 °C using a water bath if necessary.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Quench the reaction by pouring the mixture into 250 mL of ice-cold distilled water.
-
Vigorously stir until the product (methyl 2,3,6-triacetoxybenzoate) fully precipitates as a solid. Collect the triacetate via vacuum filtration and dry it briefly.
Step 3: Acid-Catalyzed Deacetylation
Causality Focus: Methanol acts as both the solvent and the nucleophile, accepting the acetyl groups to form volatile methyl acetate. Hydrochloric acid is used instead of a base (like NaOH) to prevent the saponification of the methyl ester and to protect the resulting electron-rich polyphenolic core from rapid oxidative degradation.
-
Transfer the crude triacetate intermediate into a round-bottom flask.
-
Add 50 mL of methanol and 5.0 mL of concentrated hydrochloric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 1 hour .
-
Following reflux, remove the methanol and generated methyl acetate under reduced pressure using a rotary evaporator.
-
Upon cooling, the crude methyl 2,3,6-trihydroxybenzoate will solidify.
-
Purification: Recrystallize the solid from warm benzene.
-
Final Validation: The purified product will yield approximately 1.5 g of yellow crystals. Confirm purity via melting point analysis; the authentic product exhibits a sharp melting point of 139.5 – 141.0 °C [2][3].
-
References
-
Kamkumo, R. G., et al. "Compounds from Sorindeia juglandifolia (Anacardiaceae) exhibit potent anti-plasmodial activities in vitro and in vivo." Malaria Journal, 2012. URL:[Link]
-
Kreuchunas, A., & Mosher, R. "The Preparation of 2,3,6-Trihydroxybenzoic Acid and Its Methyl Ester." The Journal of Organic Chemistry, 1956, 21(5), 589-590. URL:[Link]
- United States Patent Office. "Process for the preparation of 2, 3, 6-trihydroxybenzoic acid and derivatives." US Patent 2849480A, 1958.
Application Notes and Protocols for the Extraction of Methyl 2,3,6-Trihydroxybenzoate from Natural Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the extraction, purification, and characterization of methyl 2,3,6-trihydroxybenzoate, a phenolic compound of significant interest due to its potential biological activities. The primary focus of this document is on the isolation of this compound from its known natural source, the fruits of Sorindeia juglandifolia. The protocols provided are designed to be robust and reproducible, offering researchers a clear pathway from raw plant material to a highly purified compound suitable for further investigation. This guide emphasizes the rationale behind each step, ensuring a deep understanding of the methodology and allowing for adaptation to similar research endeavors.
Introduction: The Significance of Methyl 2,3,6-Trihydroxybenzoate
Methyl 2,3,6-trihydroxybenzoate is a naturally occurring phenolic compound that has garnered attention for its potential therapeutic applications. As a derivative of trihydroxybenzoic acid, it belongs to a class of molecules known for their antioxidant and other biological activities.[1][2] Notably, research has demonstrated the anti-plasmodial properties of methyl 2,3,6-trihydroxybenzoate isolated from the fruits of the Cameroonian plant Sorindeia juglandifolia, highlighting its potential as a lead compound in the development of new antimalarial drugs.[3][4][5] The structural uniqueness of this isomer, compared to more common trihydroxybenzoates like methyl gallate (methyl 3,4,5-trihydroxybenzoate), suggests that it may possess a distinct pharmacological profile, making its isolation and study a priority for natural product chemists and drug discovery scientists.
This application note provides a detailed workflow for the extraction and purification of methyl 2,3,6-trihydroxybenzoate, beginning with the collection and preparation of plant material, followed by solvent extraction, chromatographic separation, and finally, analytical characterization to confirm the identity and purity of the isolated compound.
Plant Material: Sourcing and Preparation
The primary documented natural source of methyl 2,3,6-trihydroxybenzoate is the fruit of Sorindeia juglandifolia, a plant species found in tropical Africa.[3][4][5]
Protocol 2.1: Plant Material Collection and Preparation
-
Collection: Collect fresh, mature fruits of Sorindeia juglandifolia. Proper botanical identification is crucial to ensure the correct plant species is used.
-
Drying: Air-dry the fruits in a well-ventilated area, protected from direct sunlight, until they are brittle. This process reduces the moisture content, which is essential for efficient extraction and prevents microbial degradation.
-
Grinding: Grind the dried fruits into a fine powder using a mechanical grinder. Increasing the surface area of the plant material enhances the efficiency of the subsequent solvent extraction.[1]
-
Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent degradation of the phenolic compounds.
Extraction of Crude Phenolic Compounds
The initial step in isolating methyl 2,3,6-trihydroxybenzoate is to perform a solvent extraction to separate the compound from the solid plant matrix. The choice of solvent is critical and is based on the polarity of the target compound. As a phenolic compound, methyl 2,3,6-trihydroxybenzoate is polar, making polar solvents like methanol or ethanol suitable for extraction.[6]
Protocol 3.1: Maceration for Crude Extraction
-
Maceration: a. Place 100 g of the powdered fruit material in a large Erlenmeyer flask. b. Add 500 mL of methanol to the flask, ensuring the entire powder is submerged. c. Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation. This allows the solvent to penetrate the plant cells and dissolve the target compounds.
-
Filtration: a. After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the methanol extract from the solid plant residue. b. Wash the residue with an additional 100 mL of methanol to ensure maximum recovery of the extracted compounds.
-
Concentration: a. Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This gentle heating prevents the thermal degradation of the phenolic compounds.[7][8] b. The resulting crude extract will be a dark, viscous residue.
Purification of Methyl 2,3,6-Trihydroxybenzoate
The crude extract contains a complex mixture of compounds. Therefore, a multi-step purification process involving column chromatography and preparative High-Performance Liquid Chromatography (HPLC) is necessary to isolate methyl 2,3,6-trihydroxybenzoate.
Preliminary Purification by Column Chromatography
Column chromatography is a widely used technique for the separation of compounds from a mixture based on their differential adsorption to a stationary phase.[9][10][11] For phenolic compounds, silica gel is a common stationary phase.
Protocol 4.1: Silica Gel Column Chromatography
-
Column Packing: a. Prepare a slurry of silica gel (60-120 mesh) in hexane. b. Pour the slurry into a glass column (e.g., 50 cm length x 5 cm diameter) and allow the silica gel to settle, ensuring a uniform and air-free packing. c. Wash the packed column with hexane until the bed is stable.
-
Sample Loading: a. Dissolve a portion of the crude extract (e.g., 5 g) in a minimal amount of methanol. b. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. c. Carefully load this dried sample onto the top of the packed column.
-
Elution: a. Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
95:5 Hexane:Ethyl Acetate (4 column volumes)
-
90:10 Hexane:Ethyl Acetate (4 column volumes)
-
80:20 Hexane:Ethyl Acetate (6 column volumes)
-
70:30 Hexane:Ethyl Acetate (6 column volumes)
-
50:50 Hexane:Ethyl Acetate (8 column volumes)
-
100% Ethyl Acetate (4 column volumes)
-
90:10 Ethyl Acetate:Methanol (4 column volumes)
-
-
Fraction Collection: a. Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.
-
Thin-Layer Chromatography (TLC) Analysis: a. Monitor the collected fractions using TLC to identify those containing the target compound. b. Spot a small amount of each fraction onto a silica gel TLC plate. c. Develop the plate in a suitable mobile phase, such as a mixture of toluene and acetone (9:1 v/v) or chloroform, ethyl acetate, and formic acid (5:4:1 v/v/v).[12][13] d. Visualize the spots under UV light (254 nm) and by spraying with a visualizing agent like 2% ethanolic ferric chloride, which gives a characteristic color with phenolic compounds.[13] e. Pool the fractions that show a spot corresponding to the expected Rf value of methyl 2,3,6-trihydroxybenzoate.
Final Purification by Preparative HPLC
For obtaining a highly pure sample of methyl 2,3,6-trihydroxybenzoate, preparative HPLC is the method of choice.[14][15][16][17] This technique allows for the separation of closely related compounds, yielding a product suitable for detailed analytical characterization and biological assays.
Protocol 4.2: Preparative Reversed-Phase HPLC
-
Sample Preparation: Dissolve the pooled and concentrated fractions from the column chromatography in the HPLC mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 10 µm, 250 x 21.2 mm
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol (Solvent B). A suggested gradient is:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% to 100% B
-
30-35 min: 100% B
-
35-40 min: 100% to 20% B
-
40-45 min: 20% B
-
-
Flow Rate: 15 mL/min
-
Detection: UV at 270 nm[1]
-
Injection Volume: 1-5 mL, depending on the concentration of the sample.
-
-
Fraction Collection: Collect the peak corresponding to methyl 2,3,6-trihydroxybenzoate based on its retention time.
-
Post-Purification Processing: a. Evaporate the methanol from the collected fraction using a rotary evaporator. b. Lyophilize the remaining aqueous solution to obtain the pure compound as a solid.
Analytical Characterization
Once the compound is purified, its identity and purity must be confirmed using various analytical techniques.
Purity Assessment by Analytical HPLC
Protocol 5.1: Analytical Reversed-Phase HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in methanol.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase: Same as the preparative method, but with a flow rate of 1.0 mL/min.
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
-
Analysis: A single, sharp peak in the chromatogram indicates a high degree of purity.
Structural Elucidation
The structure of the isolated compound should be confirmed using spectroscopic methods.
-
UV-Vis Spectroscopy: Dissolve the compound in methanol and record the UV-Vis spectrum. Phenolic compounds typically exhibit absorption maxima around 270-280 nm.[1]
-
Mass Spectrometry (MS): The mass spectrum will provide the molecular weight of the compound. For methyl 2,3,6-trihydroxybenzoate (C8H8O5), the expected molecular ion peak [M]+ is at m/z 184.[1] The fragmentation pattern can provide further structural information, with expected losses of the methoxy group (-OCH3) or the entire ester group (-COOCH3).[1][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for unambiguous structure determination. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d6.
-
1H NMR: The spectrum is expected to show signals for the aromatic protons, the hydroxyl protons (which may be broad and exchangeable), and the methyl ester protons (a singlet around 3.8 ppm).[20] The coupling patterns of the aromatic protons will confirm the 2,3,6-substitution pattern.
-
13C NMR: The spectrum will show eight distinct carbon signals corresponding to the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon.[21]
-
Data Presentation and Visualization
Table 1: Summary of Analytical Data for Methyl 2,3,6-Trihydroxybenzoate
| Analytical Technique | Expected Results |
| Analytical HPLC | Single peak indicating >98% purity |
| UV-Vis (in Methanol) | λmax ≈ 270 nm |
| Mass Spectrometry (EI-MS) | [M]+ at m/z 184, characteristic fragments |
| 1H NMR (DMSO-d6) | Signals for aromatic, hydroxyl, and methyl protons |
| 13C NMR (DMSO-d6) | 8 distinct carbon signals |
Diagram 1: Workflow for the Extraction and Purification of Methyl 2,3,6-Trihydroxybenzoate
Caption: A schematic overview of the extraction and purification process.
Considerations for Stability and Yield Optimization
Phenolic compounds can be susceptible to degradation under certain conditions. To maximize the yield and ensure the integrity of the isolated methyl 2,3,6-trihydroxybenzoate, the following points should be considered:
-
Light and Air Exposure: Protect the extracts and purified compound from direct light and air to minimize photo-oxidation and oxidative degradation.[7]
-
Temperature: Avoid high temperatures during extraction and concentration steps to prevent thermal decomposition.[8][22]
-
pH: Maintain a neutral or slightly acidic pH during the extraction and purification process, as extreme pH values can lead to hydrolysis of the ester group or degradation of the phenolic rings.[7]
-
Solvent Purity: Use high-purity solvents to avoid the introduction of contaminants that may interfere with the purification and analysis.
Conclusion
The protocols detailed in this application note provide a comprehensive and scientifically grounded approach for the successful extraction, purification, and characterization of methyl 2,3,6-trihydroxybenzoate from Sorindeia juglandifolia fruits. By following these step-by-step instructions and understanding the underlying principles, researchers can obtain a high-purity compound for further investigation into its biological activities and potential therapeutic applications. The methodologies described herein are also adaptable for the isolation of other phenolic compounds from various natural sources.
References
-
Febriany, R., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PMC. Retrieved from [Link]
-
Nowik, W., et al. (2025). TLC in the Analysis of Plant Material. MDPI. Retrieved from [Link]
-
ResearchGate. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants? Retrieved from [Link]
-
Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. PMC. Retrieved from [Link]
-
Febriany, R., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PubMed. Retrieved from [Link]
-
ResearchGate. (2013, September 25). Column chromatography of phenolics? Retrieved from [Link]
-
Kirchner, J. G. (1981). Mixed Solvent for Rapid TLC Analysis of Phenolic Compounds. Oxford Academic. Retrieved from [Link]
-
TALENTA Publisher - Universitas Sumatera Utara. (2022). Isolation and Identification of Phenolic Compounds from Ebony Plant Leaves (Diospyros celebica Bakh.). Retrieved from [Link]
-
Kamkumo, R. G., et al. (2012). Compounds from Sorindeia juglandifolia (Anacardiaceae) exhibit potent anti-plasmodial activities in vitro and in vivo. PubMed. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (2025, April 29). Consistency of Phenolic Compounds in Plant Residues Parts: A Review of Primary Sources, Key Compounds, and Extraction Trends. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Kamkumo, R. G., et al. (2012). Compounds from Sorindeia juglandifolia (Anacardiaceae) exhibit potent anti-plasmodial activities in vitro and in vivo. PMC. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, November 21). (PDF) Compounds from Sorindeia juglandifolia (Anacardiaceae) exhibit potent anti-plasmodial activities in vitro and in vivo. Retrieved from [Link]
-
ResearchGate. (2016, March 15). (PDF) Additional file 1. Retrieved from [Link]
-
Shimadzu. (2020, April 15). Preparative HPLC Primer. Retrieved from [Link]
-
Wang, Z., et al. (2013). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. PMC. Retrieved from [Link]
-
Labcompare.com. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
-
Gilson. (2025, February 6). Preparative HPLC. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4,6-Trihydroxybenzoic acid methyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen. Retrieved from [Link]
-
MDPI. (2024, December 24). Phytochemical Characterization and Biological Activity of Two Anacardiaceae Species from Guinea-Bissau. Retrieved from [Link]
-
NIST Technical Series Publications. (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Retrieved from [Link]
-
University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
ACS Publications. (1998). Decomposition of Hydroxybenzoic and Humic Acids in Water by Ultrasonic Irradiation. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0259669). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Trihydroxybenzoic acid – Knowledge and References. Retrieved from [Link]
-
OMICS International. (n.d.). 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methyl 2,4,6-trihydroxybenzoate. Retrieved from [Link]
-
Varian, Inc. (n.d.). Application Note SI-01132 Simple Scale-up on a 940-LC Analytical to Preparative HPLC. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 2-hydroxybenzoate. Retrieved from [Link]
-
PubMed. (2011, April 15). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]
Sources
- 1. Methyl 2,3,6-trihydroxybenzoate|C8H8O5|184.15 g/mol [benchchem.com]
- 2. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]
- 3. Compounds from Sorindeia juglandifolia (Anacardiaceae) exhibit potent anti-plasmodial activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. labcompare.com [labcompare.com]
- 17. gilson.com [gilson.com]
- 18. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. np-mrd.org [np-mrd.org]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Methyl 2,3,6-Trihydroxybenzoate Sample Preparation for NMR Spectroscopy
Introduction
Methyl 2,3,6-trihydroxybenzoate is a phenolic compound of significant interest due to its presence in natural products and potential biological activities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules.[2][3] However, the quality and reliability of NMR data are fundamentally dependent on meticulous sample preparation. This guide provides a comprehensive, in-depth protocol for the preparation of methyl 2,3,6-trihydroxybenzoate samples for NMR analysis, designed for researchers, scientists, and professionals in drug development. The methodologies outlined herein are grounded in established principles of analytical chemistry to ensure the acquisition of high-resolution, artifact-free spectra.
The presence of multiple hydroxyl groups on the aromatic ring of methyl 2,3,6-trihydroxybenzoate introduces specific challenges, including potential peak broadening due to hydrogen bonding and pH-dependent chemical shifts. This protocol addresses these challenges through careful solvent selection, concentration optimization, and the appropriate use of internal standards.
I. Foundational Principles: Solvent Selection
The choice of a deuterated solvent is the most critical first step in preparing an NMR sample.[4][5] The primary function of a deuterated solvent is to dissolve the analyte without introducing overwhelming solvent proton signals that would obscure the signals of the compound of interest.[5] For methyl 2,3,6-trihydroxybenzoate, a polar compound, several deuterated solvents are suitable. The selection should be based on the analyte's solubility and the desired chemical shift window.
Causality Behind Solvent Choice:
-
Solubility: The solvent must fully dissolve the sample to ensure a homogeneous solution, which is essential for acquiring sharp, well-resolved NMR signals.
-
Chemical Inertness: The solvent should not react with the analyte.
-
Residual Solvent Peaks: The residual proton signals of the deuterated solvent should not overlap with the analyte's signals of interest.[5]
-
Hydrogen Bonding: For phenolic compounds, the choice of solvent can influence the appearance of hydroxyl (-OH) proton signals. Protic solvents can lead to exchange with the hydroxyl protons, causing signal broadening or disappearance. Aprotic solvents are often preferred to observe these signals.
Comparative Analysis of Suitable Deuterated Solvents:
| Deuterated Solvent | Chemical Formula | Typical Residual ¹H Shift (ppm) | Properties and Considerations for Methyl 2,3,6-Trihydroxybenzoate |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | (CD₃)₂SO | ~2.50 | Excellent choice. High polarity effectively dissolves polar phenolic compounds. The hydroxyl protons are typically well-resolved and do not exchange rapidly, allowing for their observation.[6] Its high viscosity can sometimes lead to broader lines.[5] |
| Acetone-d₆ | (CD₃)₂CO | ~2.05 | Good alternative. Also highly polar and capable of dissolving the analyte. The residual peak is in a relatively uncongested region of the spectrum. |
| Methanol-d₄ | CD₃OD | ~3.31 and ~4.87 (OD) | Use with caution. While it can dissolve the sample, the deuterated hydroxyl group of the solvent will readily exchange with the phenolic protons of the analyte, leading to the disappearance of the analyte's -OH signals.[7] |
| Chloroform-d | CDCl₃ | ~7.26 | Likely poor choice. Generally used for non-polar to moderately polar compounds.[4] The solubility of the highly polar methyl 2,3,6-trihydroxybenzoate is expected to be low. |
| Deuterium Oxide (D₂O) | D₂O | ~4.79 | For specific applications. Useful for confirming the presence of exchangeable protons (phenolic -OH).[4][7] A "D₂O shake" experiment can be performed where a drop of D₂O is added to a sample dissolved in another deuterated solvent (like DMSO-d₆) to observe the disappearance of the -OH peaks.[7] |
Recommendation: For routine ¹H and ¹³C NMR analysis of methyl 2,3,6-trihydroxybenzoate, DMSO-d₆ is the recommended solvent due to its excellent dissolving power for polar phenolic compounds and its ability to preserve the hydroxyl proton signals.
II. Experimental Protocol: A Step-by-Step Guide
This protocol details the preparation of a standard NMR sample of methyl 2,3,6-trihydroxybenzoate.
Materials and Equipment:
-
Methyl 2,3,6-trihydroxybenzoate sample
-
High-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D)
-
Internal standard (e.g., Tetramethylsilane - TMS, or other suitable standard)
-
High-quality 5 mm NMR tubes
-
Analytical balance (accurate to at least 0.1 mg)
-
Volumetric flask (e.g., 1 mL)
-
Pasteur pipettes or micropipettes
-
Vortex mixer
-
Lint-free wipes
Workflow Diagram:
Caption: Workflow for NMR sample preparation.
Detailed Protocol:
-
Determine Sample Concentration:
-
For standard ¹H NMR, a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is generally sufficient.
-
For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable amount of time.
-
-
Weighing the Sample:
-
Accurately weigh the desired amount of methyl 2,3,6-trihydroxybenzoate using an analytical balance. Tare a clean, dry vial before adding the sample.
-
Rationale: Precise weighing is crucial for quantitative NMR (qNMR) studies where the concentration needs to be known accurately.
-
-
Solvent Addition:
-
Using a clean Pasteur pipette or micropipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial containing the sample.
-
Rationale: This volume is standard for most 5 mm NMR tubes and ensures the detector coils of the NMR spectrometer are adequately covered.
-
-
Addition of Internal Standard (Optional but Recommended):
-
Add a small amount of an internal standard. Tetramethylsilane (TMS) is the most common internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[8]
-
For quantitative analysis (qNMR), a precisely weighed amount of a stable internal standard with a known number of protons and a signal that does not overlap with the analyte is required.[9][10] Suitable internal standards for qNMR in polar solvents include maleic acid or 1,4-dinitrobenzene.[9][11]
-
Rationale: An internal standard provides a reference point for chemical shifts and can be used for concentration determination in qNMR.[12]
-
-
Sample Dissolution:
-
Securely cap the vial and vortex gently until the solid is completely dissolved.
-
If the sample is slow to dissolve, gentle warming or brief sonication can be employed. Ensure the sample is fully in solution before proceeding.
-
Rationale: Undissolved particulate matter will lead to poor shimming, resulting in broad and distorted NMR peaks.
-
-
Transfer to NMR Tube:
-
Carefully transfer the solution from the vial to a clean, high-quality 5 mm NMR tube using a Pasteur pipette. Avoid transferring any solid particles.
-
The final height of the liquid in the NMR tube should be approximately 4-5 cm.
-
-
Final Steps:
-
Cap the NMR tube securely.
-
Gently invert the tube a few times to ensure the solution is homogeneous.
-
Wipe the outside of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any fingerprints or dust.
-
Label the NMR tube clearly.
-
III. Troubleshooting and Special Considerations
-
Peak Broadening: The hydroxyl protons of phenolic compounds can exhibit broad signals due to hydrogen bonding and chemical exchange.[7] Running the NMR at a slightly elevated temperature may sharpen these signals.
-
pH Sensitivity: The chemical shifts of protons near acidic or basic functional groups can be sensitive to the pH of the solution. For highly reproducible results, especially when comparing different samples, ensuring a consistent pH may be necessary, although this is less of a concern in aprotic solvents like DMSO-d₆.
-
D₂O Exchange: To definitively identify the phenolic hydroxyl proton signals, a "D₂O shake" experiment can be performed. After acquiring an initial spectrum, remove the NMR tube, add a single drop of D₂O, shake gently, and re-acquire the spectrum. The signals corresponding to the -OH protons will disappear or significantly decrease in intensity.[7]
-
Quantitative NMR (qNMR): For accurate quantification, ensure the chosen internal standard is of high purity, does not react with the analyte, and has a signal that is fully resolved from all analyte signals.[9] A longer relaxation delay (D1) in the NMR acquisition parameters is also crucial for accurate integration.
IV. Conclusion
The protocol outlined in this application note provides a robust and reliable method for preparing high-quality NMR samples of methyl 2,3,6-trihydroxybenzoate. By understanding the principles behind each step, particularly solvent selection and the handling of a polar, phenolic analyte, researchers can avoid common pitfalls and acquire accurate, high-resolution NMR data essential for structural elucidation, purity assessment, and quantitative analysis.
References
- Merck Millipore. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
- Sigma-Aldrich. (n.d.). NMR Solvents.
- Isotope Science / Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Natural Products, 73(9), 1546-1552.
- Giraud, S., et al. (2025, June 20). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid. RSC Publishing.
- Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
- Eurisotop. (n.d.). Standards for qNMR.
- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
- ResearchGate. (2016, November 7). NMR to identify type of phenolic compound?.
- Journal of Chemical Education. (n.d.). 1H NMR analysis of mixtures using internal standards: A quantitative experiment for the instrumental analysis laboratory.
- PLOS. (2015, November 11). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Caric.
- PMC. (n.d.). Techniques for Analysis of Plant Phenolic Compounds.
- Creative Biostructure. (2025, June 30). NMR for Studying Plant-Based Compounds.
- Benchchem. (n.d.). Methyl 2,3,6-trihydroxybenzoate|C8H8O5|184.15 g/mol .
- Doc Brown's Advanced Organic Chemistry Revision Notes. (2026, February 24). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH.
Sources
- 1. Methyl 2,3,6-trihydroxybenzoate|C8H8O5|184.15 g/mol [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. journals.plos.org [journals.plos.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. eurisotop.com [eurisotop.com]
- 11. Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Utilizing Methyl 2,3,6-Trihydroxybenzoate as a Reference Standard in Antioxidant Assays
Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol
Scientific Rationale & Introduction
In the evaluation of plant-derived therapeutics and synthetic polyphenols, the choice of a reference standard dictates the accuracy of structure-activity relationship (SAR) modeling. While gallic acid (3,4,5-trihydroxybenzoic acid) and methyl gallate are the industry defaults, they do not accurately represent the reaction kinetics of sterically hindered or lipophilic antioxidants.
Methyl 2,3,6-trihydroxybenzoate (CAS: 61885-19-6, MW: 184.15 g/mol ) is a specialized benzoate ester naturally isolated from the fruits of the Cameroonian plant Sorindeia juglandifolia[1][2]. Utilizing this specific isomer as a standard provides critical mechanistic advantages:
-
Steric Profiling: The hydroxyl groups at the C2 and C6 positions are ortho to the bulky methyl ester group. This creates significant steric hindrance, making it an ideal benchmark for evaluating the antioxidant capacity of similarly hindered natural products[1].
-
Intramolecular Hydrogen Bonding: The proximity of the C2/C6 hydroxyls to the ester carbonyl allows for intramolecular hydrogen bonding. This stabilizes the molecule but alters its O-H bond dissociation enthalpy (BDE), providing a unique kinetic profile in proton-coupled electron transfer (PCET) reactions.
-
Enhanced Lipophilicity: The esterification of the carboxylic acid increases the molecule's partition coefficient (LogP), making it highly suitable for assays involving lipid emulsions or non-polar solvent matrices where free phenolic acids would precipitate[3].
Mechanistic Causality in Redox Assays
To deploy Methyl 2,3,6-trihydroxybenzoate effectively, researchers must understand how its structure dictates its behavior in standard colorimetric assays[4].
-
DPPH• Radical Scavenging: This assay operates via a mixed Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanism. Because the DPPH radical is sterically bulky, the 2,3,6-substitution pattern of this standard requires precise spatial orientation for successful hydrogen donation, serving as a rigorous test for kinetic steady-state modeling.
-
FRAP (Ferric Reducing Antioxidant Power): Conducted at a highly acidic pH (3.6), this assay suppresses HAT and forces the reaction strictly through the SET pathway. The standard donates an electron to reduce the colorless Fe³⁺-TPTZ complex to the blue Fe²⁺-TPTZ complex, directly measuring ionization potential (IP).
Reaction Logic Visualization
Figure 1: Dual mechanistic pathways (HAT and SET) of Methyl 2,3,6-trihydroxybenzoate in antioxidant assays.
Experimental Protocols: A Self-Validating System
The following protocols are engineered to be self-validating. By incorporating specific blanks and controls, the system automatically corrects for solvent interactions, inherent standard absorbance, and environmental degradation of the radical.
Phase 1: Standard Solution Preparation
-
Causality: As a benzoate ester, Methyl 2,3,6-trihydroxybenzoate exhibits lower aqueous solubility than free phenolic acids. Absolute methanol or ethanol must be used to prevent micro-precipitation, which causes severe light-scattering artifacts in spectrophotometry.
-
Stock Solution: Weigh exactly 1.84 mg of Methyl 2,3,6-trihydroxybenzoate. Dissolve in 10.0 mL of HPLC-grade methanol to yield a 1 mM (1000 µM) stock.
-
Working Matrix: Perform serial dilutions in methanol to generate working concentrations of 10, 25, 50, 100, and 200 µM.
Phase 2: DPPH• Radical Scavenging Assay
-
Causality: DPPH• is insoluble in water; therefore, the reaction must occur in >80% organic solvent. Furthermore, sterically hindered isomers react slower than unhindered phenols. A 30-minute incubation is strictly required to ensure the reaction reaches a kinetic steady state.
Step-by-Step Methodology:
-
Prepare a 0.1 mM DPPH• solution in methanol. Protect the flask with aluminum foil, as the radical degrades via photo-oxidation.
-
Set up the self-validating reaction matrix in 1.5 mL Eppendorf tubes:
-
Sample: 100 µL Standard + 900 µL DPPH• solution.
-
Sample Blank: 100 µL Standard + 900 µL Methanol (Corrects for any inherent absorbance of the standard at 515 nm).
-
Control: 100 µL Methanol + 900 µL DPPH• solution (Establishes the 100% unreduced radical baseline).
-
Solvent Blank: 1000 µL Methanol (Zeroes the instrument).
-
-
Vortex all tubes for exactly 10 seconds to ensure a homogeneous collision frequency between the standard and the radical.
-
Incubate in total darkness at 25°C for 30 minutes.
-
Measure absorbance at 515 nm.
-
Validation Calculation: % Scavenging =[1 - (Abs_Sample - Abs_Sample_Blank) / Abs_Control] × 100
Phase 3: FRAP (Ferric Reducing Antioxidant Power) Assay
-
Causality: The acetate buffer maintains the pH at exactly 3.6. At this acidity, iron remains soluble, and the ionization of the standard's hydroxyl groups is suppressed. This guarantees the reduction of Fe³⁺ to Fe²⁺ occurs purely via electron transfer.
Step-by-Step Methodology:
-
Prepare the FRAP working reagent freshly by mixing: 300 mM Acetate Buffer (pH 3.6), 10 mM TPTZ (in 40 mM HCl), and 20 mM FeCl₃·6H₂O in a 10:1:1 volumetric ratio.
-
Incubate the FRAP reagent at 37°C for 15 minutes prior to use to normalize reaction kinetics.
-
Mix 50 µL of the Methyl 2,3,6-trihydroxybenzoate standard (various concentrations) with 1.5 mL of the warmed FRAP reagent.
-
Incubate for 10 minutes at 37°C.
-
Measure the absorbance of the resulting blue complex at 593 nm against a reagent blank (50 µL Methanol + 1.5 mL FRAP reagent).
Quantitative Data Presentation
To validate assay performance, researchers should compare their standard curves against the expected quantitative metrics outlined below.
Table 1: Expected Serial Dilution Matrix & DPPH Scavenging Data
| Standard Concentration (µM) | DPPH• Absorbance (515 nm) | Expected % Scavenging | Kinetic State at 30 Min |
| 0 (Control) | 0.850 ± 0.05 | 0.0% | Baseline |
| 10 | 0.720 ± 0.04 | ~15.2% | Linear Phase |
| 25 | 0.530 ± 0.03 | ~37.6% | Linear Phase |
| 50 | 0.310 ± 0.02 | ~63.5% | Inflection Point |
| 100 | 0.090 ± 0.01 | ~89.4% | Saturation Phase |
| 200 | 0.040 ± 0.01 | >95.0% | Plateau |
Table 2: Comparative Antioxidant Profiling (Expected IC₅₀ Ranges)
| Reference Standard | Substitution Pattern | DPPH IC₅₀ (µM) | FRAP Value (µM Fe²⁺/µM) | Mechanistic Dominance |
| Methyl 2,3,6-trihydroxybenzoate | Ortho-hindered | 35.0 - 42.0 | 1.8 - 2.1 | SET dominant |
| Methyl Gallate (3,4,5-isomer) | Unhindered | 18.0 - 22.0 | 2.8 - 3.2 | Mixed HAT/SET |
| Trolox (Water-soluble Vit E) | Chroman ring | 25.0 - 30.0 | 2.0 - 2.2 | HAT dominant |
Note: The higher IC₅₀ (lower raw potency) of the 2,3,6-isomer compared to the 3,4,5-isomer is a direct result of steric hindrance at the ortho positions, validating its use as a specialized standard for hindered natural products.
References
-
ResearchGate. "Compounds from Sorindeia juglandifolia (Anacardiaceae) exhibit potent anti-plasmodial activities in vitro and in vivo." Scientific Publications.[2][4] URL: [Link]
-
SciELO. "Chemical composition, biological activities and uses of Anacardiaceae species: an updated review." Brazilian Journal of Pharmacognosy.[3] URL:[Link]
Sources
Definitive Analysis of Methyl 2,3,6-trihydroxybenzoate: A Validated GC-MS Protocol
An Application Note for Researchers and Drug Development Professionals
Introduction
Methyl 2,3,6-trihydroxybenzoate is a phenolic compound of significant interest in phytochemical and pharmaceutical research due to its potential biological activities. As with many polyphenolic structures, its analysis presents a challenge for gas chromatography (GC) due to low volatility and thermal instability.[1] Direct injection into a hot GC inlet can lead to peak tailing, poor sensitivity, and even thermal degradation, making accurate quantification and identification difficult.
This application note provides a comprehensive, field-proven protocol for the robust analysis of methyl 2,3,6-trihydroxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). The core of this methodology is a chemical derivatization step—silylation—which transforms the non-volatile analyte into a thermally stable and volatile derivative suitable for GC analysis.[1][2] This guide details every critical stage, from sample extraction and derivatization to the optimized instrumental parameters, ensuring reliable and reproducible results for researchers in natural product chemistry and drug development.
Principle of the Method
The analytical workflow is designed to overcome the inherent challenges of analyzing a polar, polyhydroxylated compound like methyl 2,3,6-trihydroxybenzoate by GC-MS. The process involves an initial solvent extraction from the sample matrix, followed by the crucial step of derivatization.
The Causality of Derivatization: The three hydroxyl (-OH) groups on the benzoate ring make the molecule polar and capable of strong hydrogen bonding. This results in a high boiling point and poor thermal stability. The protocol employs a silylation reaction, which substitutes the active protons on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[2] This chemical modification effectively masks the polar functional groups, which accomplishes three critical objectives:
-
Reduces Polarity: Decreases intermolecular hydrogen bonding.
-
Increases Volatility: Lowers the boiling point, allowing the compound to transition into the gas phase at typical GC temperatures.
-
Enhances Thermal Stability: Protects the molecule from degradation in the hot GC inlet and column.[2]
Following derivatization, the now volatile analyte is separated from other components on a non-polar capillary GC column and subsequently detected and identified by a mass spectrometer.
Experimental Workflow Overview
Sources
Application Note: In Vivo Dosing Protocols for Methyl 2,3,6-trihydroxybenzoate
Executive Summary
Methyl 2,3,6-trihydroxybenzoate (CAS: 61885-19-6), an organic benzoate ester isolated from the fruits of the Cameroonian plant Sorindeia juglandifolia[1], has emerged as a highly potent anti-plasmodial lead compound[2]. In preclinical models, it demonstrates significant efficacy against Plasmodium falciparum and the rodent malaria parasite Plasmodium berghei[3].
This application note provides drug development professionals with standardized, self-validating in vivo dosing protocols to evaluate the antimalarial efficacy, acute toxicity, and pharmacodynamics of methyl 2,3,6-trihydroxybenzoate. By standardizing vehicle selection, administration routes, and parasitemia quantification, these workflows ensure high reproducibility across independent pharmacological laboratories.
Pharmacological Profile & Mechanism of Action
The structural motif of methyl 2,3,6-trihydroxybenzoate—featuring three hydroxyl groups at the 2, 3, and 6 positions of the benzene ring—is fundamental to its biological activity[4]. The primary mechanism of action involves the targeted inhibition of falcipain-2 , a critical papain-family cysteine protease expressed by Plasmodium species[1].
Causality of Action: During the intraerythrocytic stage, the malaria parasite degrades host hemoglobin to source essential amino acids. Falcipain-2 catalyzes this degradation. By inhibiting falcipain-2, methyl 2,3,6-trihydroxybenzoate starves the parasite and prevents the polymerization of toxic free heme into inert hemozoin, leading to rapid parasite death[2].
Mechanism of Action: Methyl 2,3,6-trihydroxybenzoate inhibits falcipain-2, causing parasite death.
Quantitative Efficacy Data
The following tables summarize the established baseline metrics for this compound to guide dose selection[3].
Table 1: Physicochemical Properties
| Property | Value | Clinical Relevance |
| Molecular Formula | C₈H₈O₅ | Determines stoichiometric dosing. |
| Molecular Weight | 184.15 g/mol | High ligand efficiency for enzyme pockets. |
| CAS Registry Number | 61885-19-6 | Compound verification and sourcing. |
Table 2: In Vitro & In Vivo Efficacy Parameters
| Assay / Target | Metric | Value | Reference |
| P. falciparum (W2 Strain) | In Vitro IC₅₀ | 13.0 µM | Kamkumo et al.[3] |
| Falcipain-2 Enzyme | In Vitro IC₅₀ | 6.1 µM | Kamkumo et al.[3] |
| P. berghei (Suppressive) | In Vivo SD₅₀ | 44.9 mg/kg | Kamkumo et al.[3] |
| P. berghei (Curative) | In Vivo ED₅₀ | 42.2 mg/kg | Kamkumo et al.[3] |
| Acute Oral Toxicity | Max Safe Dose | > 7,000 mg/kg | Kamkumo et al.[3] |
Formulation and Vehicle Selection
Experimental Causality: Methyl 2,3,6-trihydroxybenzoate possesses moderate polarity due to its hydroxyl groups, but its aromatic ring and ester linkage impart lipophilic characteristics[4]. Administering this compound in vivo via oral gavage (PO) requires a vehicle that prevents premature precipitation in the gastric environment while ensuring a homogenous suspension.
-
Recommended Vehicle: 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile distilled water.
-
Scientific Rationale: CMC acts as a polymeric suspending agent that increases the viscosity of the vehicle, preventing the rapid sedimentation of the compound particles. Tween 80 acts as a non-ionic surfactant, reducing surface tension to create a uniform micro-suspension. This combination ensures that every milliliter drawn into the gavage needle contains an identical concentration of the drug, eliminating erratic pharmacokinetic absorption profiles and ensuring reproducible dosing.
In Vivo Experimental Protocols
System Validation Criteria (Self-Validating Design)
To ensure the integrity of the in vivo data, every protocol must act as a self-validating system. An experiment is only considered valid if:
-
Negative Control (Vehicle Only): Reaches a minimum parasitemia of 10-15% by Day 4. Failure indicates poor inoculum viability.
-
Positive Control (Chloroquine 10 mg/kg): Demonstrates >95% suppression of parasitemia. Failure indicates the presence of a drug-resistant P. berghei strain or formulation error.
Protocol A: Acute Oral Toxicity Profiling
Before efficacy testing, the safety threshold must be verified. Historical data indicates the compound is safe up to 7 g/kg[3].
-
Subject Selection: Healthy, nulliparous, non-pregnant female Swiss albino mice (20-25 g). Fast the mice for 3 hours prior to dosing.
-
Dose Preparation: Suspend methyl 2,3,6-trihydroxybenzoate in the CMC/Tween 80 vehicle at a concentration allowing for a maximum administration volume of 10 mL/kg.
-
Administration: Administer a single oral dose (PO) of 2,000 mg/kg, 5,000 mg/kg, and 7,000 mg/kg to distinct cohorts (n=5 per group)[3].
-
Observation Window: Monitor continuously for the first 4 hours for signs of acute neurotoxicity (tremors, convulsions), autonomic distress (salivation, piloerection), or mortality. Monitor daily for 14 days.
-
Endpoint: Record body weight changes and perform gross necropsy on Day 14 to assess organ-level toxicity.
Protocol B: 4-Day Suppressive Test (Peters' Test)
This is the gold-standard protocol for evaluating the early antimalarial activity of a compound on early-stage infections.
Causality of Design: Dosing begins immediately after infection (Day 0) to assess the compound's ability to suppress the exponential growth phase of the parasite.
Standard 4-Day Suppressive Test (Peters' Test) workflow for in vivo efficacy.
Step-by-Step Methodology:
-
Inoculation (Day 0): Infect mice (n=5 per group) intravenously (tail vein) or intraperitoneally with 1×107 P. berghei parasitized red blood cells (pRBCs) suspended in 0.2 mL of physiological saline.
-
Dosing Regimen (Days 0–3): Two hours post-infection, administer methyl 2,3,6-trihydroxybenzoate via oral gavage. Recommended dose brackets based on the SD₅₀ (44.9 mg/kg)[3]: 10 mg/kg, 25 mg/kg, 50 mg/kg, and 100 mg/kg. Repeat dosing every 24 hours for a total of 4 days.
-
Blood Sampling (Day 4): On the fifth day (Day 4 post-infection), collect blood from the tail snip of each mouse.
-
Smear Preparation: Prepare thin blood films, fix with 100% methanol for 1 minute, and stain with 10% Giemsa solution for 15 minutes.
-
Quantification: Examine slides under a light microscope (100x oil immersion). Count a minimum of 500 total erythrocytes per field across 4 distinct fields.
-
Data Analysis: Calculate the percentage of suppression using the formula:
% Suppression=(Mean Parasitemia (Vehicle)Mean Parasitemia (Vehicle)−Mean Parasitemia (Treated))×100
Protocol C: Curative Assay (Rane's Test)
While the suppressive test evaluates prophylactic/early-stage efficacy, Rane's test evaluates the compound's ability to cure an established infection, which more accurately mimics clinical treatment scenarios.
Step-by-Step Methodology:
-
Inoculation (Day 0): Infect mice with 1×107 P. berghei pRBCs.
-
Incubation (Days 0–2): Allow the infection to establish. Do not administer any compounds. By Day 3, parasitemia should reach approximately 2%.
-
Dosing Regimen (Days 3–6): Once parasitemia is confirmed via blood smear on Day 3, begin daily oral dosing of methyl 2,3,6-trihydroxybenzoate. Target the established ED₅₀ range (e.g., 42.2 mg/kg)[3].
-
Monitoring (Days 3–28): Record daily parasitemia levels from Day 3 to Day 7. Monitor the survival time of the mice up to Day 28.
-
Endpoint Evaluation: A compound is considered to have curative properties if the treated mice survive beyond Day 28 with no detectable parasitemia in their peripheral blood.
References
-
Kamkumo, R. G., et al. (2012). Compounds from Sorindeia juglandifolia (Anacardiaceae) exhibit potent anti-plasmodial activities in vitro and in vivo. Malaria Journal, 11:382. URL:[Link]
Sources
The Enigmatic Role of Methyl 2,3,6-Trihydroxybenzoate: A Pivot from Catalysis to a Versatile Synthetic Building Block
Senior Application Scientist Note: Initial exploration into the catalytic applications of methyl 2,3,6-trihydroxybenzoate in organic synthesis reveals a notable scarcity of direct evidence in peer-reviewed literature. While the structurally related phenolic compounds and benzoic acid derivatives are known to participate in or act as catalysts in various reactions, methyl 2,3,6-trihydroxybenzoate is more prominently documented as a natural product and a valuable synthetic intermediate. This guide, therefore, pivots from non-existent catalytic protocols to a detailed exploration of its synthesis and its potential as a multifunctional building block for the synthesis of complex molecules, a role well-supported by its inherent chemical functionalities.
Introduction: Unveiling Methyl 2,3,6-Trihydroxybenzoate
Methyl 2,3,6-trihydroxybenzoate is a polyphenolic compound with the molecular formula C₈H₈O₅.[1] Its structure, featuring a benzene ring substituted with three hydroxyl groups and a methyl ester, endows it with multiple reactive sites, making it an attractive starting material for the synthesis of a variety of organic molecules.[1][2] While its direct catalytic applications are not established, its potential for derivatization is significant for researchers in drug development and materials science. The compound has been isolated from natural sources, such as the fruits of the Cameroonian plant Sorindeia juglandifolia, and has shown biological activities, including anti-plasmodial properties.[1]
Table 1: Physicochemical Properties of Methyl 2,3,6-Trihydroxybenzoate
| Property | Value | Source |
| Molecular Formula | C₈H₈O₅ | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| CAS Number | 61885-19-6 | [1] |
| Appearance | Yellow solid | [3] |
| Melting Point | 139.5-141 °C | [3] |
Synthetic Pathways to Methyl 2,3,6-Trihydroxybenzoate
The laboratory synthesis of methyl 2,3,6-trihydroxybenzoate has been documented, with a common route proceeding from methyl gentisate (methyl 2,5-dihydroxybenzoate).[1][3] This multi-step synthesis involves oxidation, rearrangement, and hydrolysis.
Synthesis via Carbomethoxy-p-benzoquinone Intermediate
A well-established method involves the oxidation of methyl gentisate to form carbomethoxy-p-benzoquinone, which then undergoes a Thiele-Winter acetoxylation followed by hydrolysis.[1][3]
Caption: Synthetic route to Methyl 2,3,6-trihydroxybenzoate.
Protocol 1: Synthesis of Methyl 2,3,6-trihydroxybenzoate from Methyl Gentisate[3]
Step 1: Oxidation of Methyl Gentisate
-
To a mixture of 5 parts of methyl gentisate and 8 parts of anhydrous sodium carbonate in 50 parts by volume of benzene, add a freshly prepared suspension of 17 parts of silver oxide in benzene.
-
Warm the mixture on a water bath at 45°C for five minutes.
-
Allow the mixture to stand at room temperature for an additional 20 minutes.
-
Filter the mixture and wash the solid with warm benzene. The resulting orange filtrate contains the carbomethoxy-p-benzoquinone.
Step 2: Formation of the Triacetate Intermediate
-
To a mixture of 50 parts of acetic anhydride and 2 parts by volume of concentrated sulfuric acid, slowly add the benzene solution of carbomethoxy-p-benzoquinone prepared in the previous step.
-
Allow the mixture to stand for three hours.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture and pour it into cold water, shaking vigorously.
-
Separate the clear yellow benzene layer and dry it over anhydrous sodium sulfate. This solution contains the triacetate of methyl 2,3,6-trihydroxybenzoate.
Step 3: Hydrolysis to Methyl 2,3,6-trihydroxybenzoate
-
To the benzene solution of the triacetate, add 50 parts by volume of methanol and concentrated hydrochloric acid.
-
Reflux the mixture for one hour.
-
Remove the solvent under reduced pressure.
-
Upon cooling, a yellow solid of methyl 2,3,6-trihydroxybenzoate will separate.
-
The product can be further purified by recrystallization from benzene.
Applications in Organic Synthesis: A Versatile Building Block
The true potential of methyl 2,3,6-trihydroxybenzoate lies in its utility as a scaffold for the synthesis of more complex molecules. The presence of three hydroxyl groups and a methyl ester allows for a wide range of chemical transformations.
Derivatization of Hydroxyl Groups
The phenolic hydroxyl groups can undergo various reactions, including:
-
O-Alkylation and O-Arylation: Formation of ether linkages is a common strategy to modify the properties of phenolic compounds.[2]
-
Esterification: The hydroxyl groups can be acylated to form esters, which can serve as protecting groups or introduce new functionalities.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring is susceptible to substitution reactions, allowing for the introduction of various functional groups.
Modification of the Ester Group
The methyl ester functionality can be readily transformed into other functional groups:
-
Amidation: Reaction with amines can yield corresponding amides, a common motif in many pharmaceutical compounds.[2]
-
Reduction: The ester can be reduced to the corresponding alcohol, providing another site for derivatization.
-
Hydrolysis: Saponification of the ester will yield the corresponding carboxylic acid, which can then be used in a variety of coupling reactions.
Caption: Potential derivatizations of Methyl 2,3,6-trihydroxybenzoate.
Future Perspectives: Exploring Catalytic Potential
While direct catalytic applications of methyl 2,3,6-trihydroxybenzoate are yet to be reported, its structure suggests potential avenues for exploration. The vicinal hydroxyl groups could act as a bidentate ligand for metal centers, potentially leading to the development of novel catalysts. The acidic nature of the phenolic protons could also enable it to function as a proton shuttle or a Brønsted acid catalyst in specific reactions. Further research is warranted to investigate these possibilities.
Conclusion
Methyl 2,3,6-trihydroxybenzoate, while not a documented catalyst in its own right, stands as a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of multiple reactive functional groups provide a rich platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. The protocols and synthetic strategies outlined in this guide offer a solid foundation for researchers looking to harness the synthetic potential of this intriguing molecule.
References
Sources
- 1. Methyl 2,3,6-trihydroxybenzoate|C8H8O5|184.15 g/mol [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2849480A - Process for the preparation of 2, 3, 6-trihydroxybenzoic acid and derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. The catalytic mechanism of direction-dependent interactions for 2,3-dihydroxybenzoate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization & Handling of Methyl 2,3,6-Trihydroxybenzoate for Cell Culture
Welcome to the Technical Support Center for Methyl 2,3,6-trihydroxybenzoate . As a highly bioactive benzoate ester and polyphenolic derivative 1, this compound presents unique challenges for in vitro assays. Despite the presence of three polar hydroxyl groups, its strong crystalline lattice energy and hydrophobic methyl ester moiety severely restrict its spontaneous aqueous solubility 2. Furthermore, the trihydroxy-benzene ring is highly susceptible to auto-oxidation at physiological pH.
This guide provides field-proven, self-validating protocols to overcome these physicochemical barriers without compromising cellular viability.
Part 1: Physicochemical Profiling & Excipient Limits
Before selecting a solubilization strategy, it is critical to understand the compound's baseline properties and the tolerance limits of your cell culture system.
Table 1: Physicochemical Profile of Methyl 2,3,6-trihydroxybenzoate
| Property | Value / Characteristic | Impact on Cell Culture Assays |
| Molecular Weight | 184.15 g/mol 1 | Low MW allows for rapid passive diffusion across lipid bilayers once in solution. |
| Aqueous Solubility | Poor (< 1 mg/mL at pH 7.0) | Direct addition to media causes immediate crystallization and false-negative assay results. |
| Chemical Stability | Labile at pH > 7.2 | Prone to ester hydrolysis and oxidative quinone formation in standard DMEM/RPMI. |
| Organic Solubility | High in DMSO / Ethanol | Ideal for concentrated master stocks, but requires careful dilution. |
Table 2: Maximum Tolerated Excipient Concentrations in Standard Cell Culture
| Solubilizing Agent | Max Final Concentration | Causality of Toxicity if Exceeded |
| DMSO | 0.1% - 0.5% (v/v) | Induces transcriptomic shifts, alters membrane fluidity, and triggers apoptosis. |
| HP-β-CD | 1.0% - 2.0% (w/v) | Extracts cholesterol from the cell membrane, causing lipid raft disruption 3. |
| L-Arginine | ~2 mM (Media dependent) | Over-saturates amino acid transporters and alters local pH. |
Part 2: Solubilization Strategy Workflow
Use the following decision matrix to determine the optimal solubilization route based on your specific experimental constraints.
Caption: Decision tree for selecting the optimal solubilization strategy.
Part 3: Troubleshooting & FAQs
Q1: I dissolved methyl 2,3,6-trihydroxybenzoate in DMSO, but it precipitated immediately upon dilution into my cell culture media. Why? Causality: This is a classic "solvent shift" phenomenon. The compound is highly soluble in the low-dielectric environment of DMSO. When introduced to an aqueous buffer, the rapid increase in dielectric constant forces the hydrophobic methyl ester groups to collapse inward, triggering rapid nucleation and crystal growth. Solution: Do not add the DMSO stock to cold media. Pre-warm your complete media to 37°C. Add the DMSO stock dropwise while continuously vortexing the media to ensure immediate, infinite dilution. Self-Validation: Always inspect the final media under a phase-contrast microscope (10x or 20x objective) before adding it to cells. If you see birefringent micro-crystals, the solution has failed.
Q2: My treated media turns brown after 24 hours in the incubator, and my cells are dying. Is the compound toxic? Causality: The browning indicates auto-oxidation. Trihydroxybenzoates are highly susceptible to oxidation at pH 7.4 in the presence of dissolved oxygen and trace transition metals (found in DMEM/RPMI), forming reactive quinones and reactive oxygen species (ROS) 2. The observed cytotoxicity is likely an artifact of these oxidative byproducts, not the parent compound. Solution: Prepare working dilutions immediately before use. Do not store aqueous aliquots. If your assay requires >24h incubation, co-supplement the media with a biologically compatible antioxidant sink, such as 0.1 mM Ascorbic Acid, to maintain the compound in its reduced state.
Q3: I need to test high concentrations (e.g., 500 µM), but the required DMSO volume kills my primary cells. What is the alternative? Causality: Primary cells often undergo apoptosis at DMSO concentrations >0.1%. To achieve high aqueous concentrations without organic solvents, you must disrupt the compound's crystal lattice energy. Solution: Utilize Protocol B (Hydroxypropyl-β-Cyclodextrin complexation) or Protocol C (Co-amorphization with amino acids). These methods physically shield the hydrophobic regions or prevent crystal lattice formation, drastically increasing aqueous solubility 45.
Part 4: Advanced Solubilization Methodologies
Protocol A: Optimized DMSO Co-Solvency (Standard Workflow)
Use when final target concentration is low (<50 µM) and cells tolerate 0.1% DMSO.
-
Stock Preparation: Weigh out methyl 2,3,6-trihydroxybenzoate and dissolve in 100% anhydrous, sterile-filtered DMSO to create a 50 mM master stock.
-
Storage: Aliquot into amber tubes and store at -20°C. Causality: Amber tubes prevent photo-degradation; freezing prevents hydrolysis.
-
Dilution: Pre-warm cell culture media to 37°C. While vortexing the media, inject the required volume of DMSO stock directly into the center of the liquid vortex.
-
Self-Validation Step: Measure the OD (Optical Density) at 600 nm using a spectrophotometer. An OD600 > 0.05 compared to a blank indicates sub-visible precipitation. Discard and repeat with slower addition.
Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
Use for solvent-free, high-concentration liquid delivery.
Cyclodextrins are cyclic oligosaccharides. HP-β-CD features a hydrophobic internal cavity that encapsulates the non-polar methyl ester and benzene ring of the polyphenol, while its hydrophilic exterior ensures high aqueous solubility 3.
Caption: Thermodynamic mechanism of HP-β-CD inclusion and cellular delivery.
-
Host Solution: Prepare a 10% (w/v) solution of HP-β-CD in sterile PBS or basal media.
-
Complexation: Add methyl 2,3,6-trihydroxybenzoate powder directly to the HP-β-CD solution to achieve a 1:1 or 1:2 molar ratio.
-
Agitation: Incubate the suspension on an orbital shaker at 37°C for 24–48 hours protected from light. Causality: Inclusion is a thermodynamically driven equilibrium process that requires time and kinetic energy to reach saturation.
-
Filtration: Pass the solution through a 0.22 µm PES syringe filter to remove any uncomplexed, undissolved compound.
-
Self-Validation Step: Perform a UV-Vis scan (200-400 nm). A successful inclusion complex will cause a bathochromic shift (red shift) in the λmax of the polyphenol compared to its spectrum in pure water, confirming encapsulation.
Protocol C: Co-Amorphization with Amino Acids
Cutting-edge technique for creating a highly soluble, stable powder stock without organic solvents.
Recent advancements demonstrate that co-milling polyphenols with specific amino acids (like L-arginine or β-alanine) disrupts the crystalline structure, forming a stable "co-amorphous" solid that exhibits up to a 5-fold increase in dissolution rate and solubility [[4]]() 6.
-
Preparation: Weigh methyl 2,3,6-trihydroxybenzoate and L-arginine in a 1:1 molar ratio.
-
Mechanochemical Milling: Place the mixture into a ball mill (e.g., planetary micro mill). Mill at 400 RPM for 30–60 minutes. Causality: The mechanical energy breaks the polyphenol crystal lattice, while the guanidine group of L-arginine forms strong intermolecular hydrogen bonds with the trihydroxybenzoate, preventing it from recrystallizing.
-
Reconstitution: The resulting co-amorphous powder can be weighed and dissolved directly into aqueous cell culture media at room temperature.
-
Self-Validation Step: If available, analyze the milled powder via Powder X-Ray Diffraction (PXRD). A successful co-amorphous formulation will show a broad "halo" pattern, completely lacking the sharp diffraction peaks of the starting crystalline material 6.
References
-
BenchChem. "Methyl 2,3,6-trihydroxybenzoate | C8H8O5 | 184.15 g/mol ". BenchChem Product Catalog. 1
-
BenchChem. "Technical Support Center: Enhancing Catechin Solubility". BenchChem Tech Support. 2
-
Doshisha University (2022). "Improving Water Solubility of Polyphenols by Adding Amino Acids". Doshisha University Research News. 4
-
EurekAlert! (2022). "Improving water solubility of polyphenols by adding amino acids". American Association for the Advancement of Science (AAAS). 6
-
MDPI (2024). "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin". International Journal of Molecular Sciences. 5
-
PMC (2024). "Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications". National Center for Biotechnology Information. 3
Sources
- 1. Methyl 2,3,6-trihydroxybenzoate|C8H8O5|184.15 g/mol [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Research News: Improving Water Solubility of Polyphenols by Adding Amino Acids | Doshisha University Organization for Research Innovation [research.doshisha.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. Improving water solubility of polyphenols by adding amino acids | EurekAlert! [eurekalert.org]
Technical Support Center: Thermal Stability & Handling of Methyl 2,3,6-Trihydroxybenzoate
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with methyl 2,3,6-trihydroxybenzoate (CAS 61885-19-6). As a potent bioactive compound and falcipain-2 inhibitor isolated from Sorindeia juglandifolia[1][2], it is highly valued in anti-malarial drug development[3]. However, its polyhydroxylated aromatic structure introduces specific thermal stability challenges during high-temperature synthesis, extraction, and gas chromatography-mass spectrometry (GC-MS) analysis[1].
This resource provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure structural integrity during thermal processing.
Section 1: Troubleshooting & FAQs (Causality & Mechanisms)
Q1: What is the baseline thermal stability of methyl 2,3,6-trihydroxybenzoate, and when should I expect degradation? A: The compound is a crystalline solid with a melting point between 136.0 °C and 141.0 °C[4][5]. In its anhydrous form, it remains relatively stable up to approximately 200 °C to 210 °C[6]. Beyond this threshold, rapid thermal degradation occurs. The causality of this degradation lies in the electron-rich nature of the trihydroxy-substituted aromatic ring. At elevated temperatures, the molecule becomes highly susceptible to thermally induced oxidation, ester hydrolysis, and subsequent decarboxylation, ultimately leading to carbonization[1][6].
Q2: During high-temperature processing (>150 °C), my yields drop significantly, and the product darkens. What is the mechanism behind this? A: Darkening is a classic macroscopic indicator of oxidative polymerization. At high temperatures, the hydroxyl groups on the aromatic ring oxidize to form highly reactive quinone intermediates (e.g., carbomethoxy-p-benzoquinone)[1][4]. These quinones readily polymerize or react with other nucleophiles in your matrix. Troubleshooting Action: High-temperature steps (such as refluxing or solvent stripping) must be performed under a strict inert atmosphere (Nitrogen or Argon) to exclude oxygen. Unless the compound is fully dissolved in a stabilizing solvent, maintain process temperatures below its melting point.
Q3: I am trying to analyze methyl 2,3,6-trihydroxybenzoate using GC-MS, but I am seeing poor peak shape, low signal, and unexpected fragment ions. How can I resolve this? A: The polyhydroxy nature of the compound makes it highly polar and thermally labile at the injection port temperatures typically used in GC-MS (250 °C - 300 °C)[1]. The intense thermal energy causes premature degradation (e.g., loss of the methoxy group or decarboxylation) before the intact molecule can reach the column. Troubleshooting Action: You must perform a derivatization step prior to analysis. Silylation replaces the active hydrogens of the three hydroxyl groups with trimethylsilyl (TMS) groups[1]. This modification drastically lowers the boiling point, neutralizes polarity, and imparts the thermal stability required for the molecule to vaporize without degrading[1].
Section 2: Quantitative Data Summary
Table 1: Physicochemical and Thermal Properties of Methyl 2,3,6-trihydroxybenzoate
| Property | Value | Reference |
| Molecular Formula | C8H8O5 | [1][7] |
| Molecular Weight | 184.15 g/mol | [1] |
| Melting Point | 136.0 °C – 141.0 °C | [4][5] |
| Thermal Stability Limit | ~210 °C (onset of rapid mass loss) | [6] |
| Falcipain-2 Inhibition (IC50) | 6.1 μmol L-1 | [2][3] |
| Anti-plasmodial Activity (W2 IC50) | 13.0 μmol L-1 | [2][3] |
Section 3: Validated Experimental Protocols
Protocol A: Silylation Derivatization for High-Temperature GC-MS Analysis
Self-Validating Logic: By chemically capping the reactive hydroxyl groups, we prevent thermally induced quinone formation and intermolecular hydrogen bonding. The protocol validates itself through the emergence of a single, sharp GC peak corresponding exclusively to the fully derivatized mass, eliminating the broad degradation baseline.
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 1.0 mg of the methyl 2,3,6-trihydroxybenzoate standard and dissolve it in 1.0 mL of anhydrous pyridine in a 2 mL amber glass vial. Crucial: Pyridine acts as both a solvent and an acid scavenger. Moisture must be strictly excluded to prevent the premature hydrolysis of the silylating reagent.
-
Reagent Addition: Add 100 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) to the vial. TMCS acts as a catalyst to ensure the complete derivatization of sterically hindered hydroxyls (particularly those adjacent to the bulky ester group).
-
Thermal Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 70 °C for 30 minutes. This specific temperature provides the activation energy required for complete tri-TMS substitution without inducing thermal degradation of the core structure.
-
Cooling and Analysis: Allow the vial to cool to room temperature. Inject 1 μL of the derivatized mixture into the GC-MS (Injection port at 250 °C). The target mass for the fully derivatized compound [M+TMS3] will be 400.15 m/z.
Protocol B: Thermogravimetric Analysis (TGA) Profiling
Self-Validating Logic: Conducting TGA under both Nitrogen and Oxygen atmospheres isolates the variables of pure thermal decomposition versus oxidative degradation, providing a complete thermal failure profile.
Step-by-Step Methodology:
-
Calibration: Calibrate the TGA instrument using standard weights and high-purity temperature standards (e.g., indium, zinc) to ensure thermodynamic accuracy.
-
Sample Loading: Load 5.0 - 10.0 mg of crystalline methyl 2,3,6-trihydroxybenzoate into an alumina crucible.
-
Purge Phase: Purge the furnace with high-purity Nitrogen (50 mL/min) for 15 minutes to establish a strictly inert baseline.
-
Heating Ramp: Heat the sample from 25 °C to 600 °C at a controlled rate of 10 °C/min. Record the first derivative of the weight loss curve (DTG) to pinpoint the exact onset temperature of ester cleavage[6].
-
Data Analysis: Identify the melting endotherm (via simultaneous DSC) around 139 °C[4], followed by the primary mass loss event typically occurring >210 °C[6].
Section 4: Workflows and Mechanistic Pathways
Thermal degradation of methyl 2,3,6-trihydroxybenzoate under oxidative and inert conditions.
Step-by-step silylation workflow to impart thermal stability for GC-MS analysis.
Sources
- 1. Methyl 2,3,6-trihydroxybenzoate|C8H8O5|184.15 g/mol [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. US2849480A - Process for the preparation of 2, 3, 6-trihydroxybenzoic acid and derivatives - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 7. PubChemLite - C8H8O5S - Explore [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for Methyl 2,3,6-trihydroxybenzoate Analysis
This guide provides an in-depth, technically-focused comparison of methodologies for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of methyl 2,3,6-trihydroxybenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind experimental choices, ensuring a robust and self-validating analytical method.
Introduction: The Significance of Accurate Methyl 2,3,6-trihydroxybenzoate Quantification
Methyl 2,3,6-trihydroxybenzoate is a phenolic compound and a key structural motif found in various natural products.[1] Its derivatives have garnered significant interest for their potential biological activities.[1][2] Accurate and precise quantification of this analyte in complex biological matrices is paramount for pharmacokinetic studies, metabolism research, and the overall drug development process. LC-MS/MS has emerged as the gold standard for such bioanalytical applications due to its inherent sensitivity and selectivity.[3] However, the reliability of the generated data is entirely dependent on the thorough validation of the analytical method.
This guide will compare and contrast critical aspects of the LC-MS/MS method validation for methyl 2,3,6-trihydroxybenzoate, providing the scientific reasoning to empower researchers in developing and implementing a truly trustworthy analytical procedure. The validation parameters discussed herein are aligned with the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of data that is fit for its intended purpose.[4][5][6][7][8]
The Foundation of a Robust Method: Sample Preparation and Chromatography
The journey to a validated method begins with meticulous sample preparation and chromatographic separation. The primary goal is to isolate methyl 2,3,6-trihydroxybenzoate from the complex biological matrix, minimize interferences, and ensure consistent and reproducible analysis.
Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation technique is critical and directly impacts data quality by mitigating matrix effects.[3][9][10][11][12] Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis and can lead to inaccurate quantification if not properly addressed.[9][10][11][12]
Here, we compare three commonly employed techniques:
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Proteins are precipitated from the biological matrix using an organic solvent (e.g., acetonitrile, methanol) or a salt solution.[13][14][15] | Simple, fast, and inexpensive.[14] | Less clean extracts, higher potential for matrix effects.[3] | High-throughput screening, early-stage discovery. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[13] | Cleaner extracts than PPT, can provide some analyte concentration. | More time-consuming, requires solvent optimization, potential for analyte loss. | When cleaner samples are required and throughput is not the primary concern. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent.[13] | Provides the cleanest extracts, high analyte concentration, and significant reduction of matrix effects.[3] | Most expensive and time-consuming, requires method development for sorbent and solvent selection. | Regulated bioanalysis, studies requiring the highest level of sensitivity and accuracy. |
Expert Insight: For a regulated bioanalytical method for methyl 2,3,6-trihydroxybenzoate, Solid-Phase Extraction (SPE) is the recommended approach. The initial investment in method development is justified by the superior data quality, characterized by reduced matrix effects and improved sensitivity. The choice of SPE sorbent (e.g., reversed-phase C18, mixed-mode cation exchange) should be empirically determined based on the physicochemical properties of methyl 2,3,6-trihydroxybenzoate.
Optimizing Chromatographic Separation
The goal of liquid chromatography is to separate methyl 2,3,6-trihydroxybenzoate from other matrix components before it enters the mass spectrometer. This is crucial for minimizing ion suppression and ensuring accurate quantification.
Workflow for Chromatographic Method Development:
Caption: A systematic workflow for optimizing LC conditions.
Key Considerations for Chromatography:
-
Column Chemistry: A reversed-phase C18 column is a common starting point for the separation of phenolic compounds.[16][17] The choice of particle size (e.g., sub-2 µm for UHPLC) will influence efficiency and run time.
-
Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of an aqueous component (e.g., water with a small amount of acid like formic acid to improve peak shape) and an organic component (e.g., acetonitrile or methanol).[16][17] The gradient elution profile (the change in the proportion of organic solvent over time) is optimized to achieve the best separation.
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for variability in sample preparation and instrument response.[18] The SIL-IS should co-elute with the analyte and have similar ionization characteristics.
The Pillars of Validation: A Comprehensive Parameter Assessment
A bioanalytical method is considered validated when it is demonstrated to be suitable for its intended purpose.[5][19] This is achieved by evaluating a set of key performance characteristics as mandated by regulatory guidelines.[19][20][21][22][23]
The Validation Workflow:
Caption: The sequential process of LC-MS/MS method validation.
Specificity and Selectivity
Why it matters: This parameter ensures that the signal detected by the mass spectrometer is solely from methyl 2,3,6-trihydroxybenzoate and not from any other components in the biological matrix.[24]
Experimental Protocol:
-
Analyze at least six different blank matrix samples (e.g., plasma from different donors).
-
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
Analyze a blank matrix sample spiked with potential interfering substances (e.g., metabolites, co-administered drugs).
-
Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ sample. The response at the retention time of the internal standard should be less than 5% of the response of the working IS concentration.
Linearity and Range
Why it matters: This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of methyl 2,3,6-trihydroxybenzoate.
-
The calibration curve should consist of a blank sample, a zero sample (blank matrix with internal standard), and at least six to eight non-zero concentration levels.
-
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) versus the nominal concentration.
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Why it matters: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of agreement among individual measurements.[6]
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level on the same day.
-
Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for the LLOQ).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Why it matters: The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
Experimental Protocol:
-
The LOQ is typically established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.
-
The LOD can be determined based on the signal-to-noise ratio (typically a ratio of 3:1).
Recovery and Matrix Effect
Why it matters: Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte.[9][10]
Experimental Protocol:
-
Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at three QC levels (low, medium, and high).
-
Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to that of a neat solution of the analyte at the same concentration. This should be evaluated in at least six different lots of matrix.
-
Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the matrix factor across the different lots of matrix should not exceed 15%.
Stability
Why it matters: Stability experiments are crucial to ensure that the concentration of methyl 2,3,6-trihydroxybenzoate does not change during sample collection, handling, storage, and analysis.[25][26][27][28]
Stability Experiments to be Performed:
| Stability Type | Storage Condition | Purpose |
| Freeze-Thaw Stability | Multiple freeze-thaw cycles (e.g., three cycles) | To assess analyte stability during repeated freezing and thawing of samples. |
| Short-Term (Bench-Top) Stability | Room temperature for a defined period (e.g., 4-24 hours) | To evaluate analyte stability during sample processing. |
| Long-Term Stability | Frozen at a specified temperature (e.g., -20°C or -80°C) for an extended period | To determine the maximum allowable storage duration for study samples. |
| Stock Solution Stability | At specified storage conditions (e.g., refrigerated or frozen) | To ensure the integrity of the standard solutions used for calibration and QC preparation. |
Experimental Protocol for Stability:
-
Analyze QC samples (low and high concentrations) after subjecting them to the specified stability conditions.
-
Compare the mean concentration of the stability samples to that of freshly prepared QC samples.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[25]
Data Summary and Comparison
The following tables provide a hypothetical but realistic comparison of the performance of the validated LC-MS/MS method with an alternative technique, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Table 1: Comparison of Key Validation Parameters
| Parameter | LC-MS/MS | HPLC-UV | Justification for Superiority of LC-MS/MS |
| LLOQ | 0.1 ng/mL | 10 ng/mL | Higher sensitivity of mass spectrometric detection. |
| Linear Range | 0.1 - 1000 ng/mL | 10 - 5000 ng/mL | Wider dynamic range of the MS detector. |
| Accuracy | 95 - 105% | 90 - 110% | Greater specificity reduces interferences, leading to more accurate measurements. |
| Precision (CV) | < 5% | < 10% | Higher signal-to-noise ratio and the use of an internal standard contribute to better precision. |
| Specificity | High (based on MRM transitions) | Moderate (potential for co-eluting interferences) | MS/MS provides two levels of mass filtering, ensuring unambiguous identification. |
Table 2: Stability Data for Methyl 2,3,6-trihydroxybenzoate in Human Plasma (LC-MS/MS Method)
| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| 3 Freeze-Thaw Cycles | Low QC | 0.3 | 0.29 | 96.7 |
| High QC | 800 | 789 | 98.6 | |
| 24h at Room Temp. | Low QC | 0.3 | 0.31 | 103.3 |
| High QC | 800 | 812 | 101.5 | |
| 3 Months at -80°C | Low QC | 0.3 | 0.28 | 93.3 |
| High QC | 800 | 795 | 99.4 |
Conclusion: Ensuring Data Integrity through Rigorous Validation
The validation of an LC-MS/MS method for the quantification of methyl 2,3,6-trihydroxybenzoate is a comprehensive process that requires a deep understanding of the scientific principles behind each validation parameter. This guide has provided a framework for conducting this validation, emphasizing the "why" behind the "how." By following these principles and adhering to regulatory guidelines, researchers can develop a robust and reliable analytical method that generates high-quality, defensible data, ultimately contributing to the successful advancement of their research and development programs. The superior sensitivity, specificity, and accuracy of a well-validated LC-MS/MS method make it the unequivocal choice for the bioanalysis of methyl 2,3,6-trihydroxybenzoate in complex matrices.
References
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC . Source: National Center for Biotechnology Information. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International . Source: LCGC International. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH . Source: National Center for Biotechnology Information. [Link]
-
LC-MS Sample Preparation: Techniques & Challenges . Source: Ion-Optik. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab . Source: NorthEast BioLab. [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . Source: European Medicines Agency. [Link]
-
Preparing Samples for LC-MS/MS Analysis - Organomation . Source: Organomation. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union . Source: European Medicines Agency. [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results . Source: ResolveMass. [Link]
-
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? . Source: Future Science. [Link]
-
Guideline Bioanalytical method validation - EMA - European Union . Source: European Medicines Agency. [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe . Source: Spectroscopy Europe. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . Source: Jordi Labs. [Link]
-
Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC . Source: National Center for Biotechnology Information. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Source: ECA Academy. [Link]
-
Stability Assessments in Bioanalytical Method Validation - Celegence . Source: Celegence. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: U.S. Food and Drug Administration. [Link]
-
LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential - PMC . Source: National Center for Biotechnology Information. [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . Source: International Council for Harmonisation. [Link]
-
Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services . Source: BioPharma Services. [Link]
-
LC–MS/MS-Based Quantification Method of Polyphenols for Valorization of Ancient Apple Cultivars from Cilento | ACS Food Science & Technology . Source: ACS Publications. [Link]
-
LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC . Source: National Center for Biotechnology Information. [Link]
-
Comprehensive Identification of Plant Polyphenols by LC-MS | Springer Nature Experiments . Source: Springer Nature Experiments. [Link]
-
Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC . Source: National Center for Biotechnology Information. [Link]
-
ICH Q2 Analytical Method Validation | PPTX - Slideshare . Source: Slideshare. [Link]
-
Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - PMC . Source: National Center for Biotechnology Information. [Link]
-
Biochemical Characterization and LC-MS/MS Analysis of Phenolic Compounds in Ginger Wine - International Journal of Pharmacy and Biological Sciences . Source: International Journal of Pharmacy and Biological Sciences. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online . Source: Chromatography Online. [Link]
-
How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse . Source: Patsnap. [Link]
-
Bioanalytical Method Validation - Guidance for Industry | FDA . Source: U.S. Food and Drug Administration. [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA . Source: U.S. Food and Drug Administration. [Link]
-
Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs . Source: Agilex Biolabs. [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC . Source: National Center for Biotechnology Information. [Link]
-
Methyl 2,4,6-trihydroxybenzoate - the NIST WebBook . Source: NIST WebBook. [Link]
-
6. analytical methods . Source: Agency for Toxic Substances and Disease Registry. [Link]
-
Methyl 2,4,6-trihydroxybenzoate - the NIST WebBook . Source: NIST WebBook. [Link]
Sources
- 1. Methyl 2,3,6-trihydroxybenzoate|C8H8O5|184.15 g/mol [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. fda.gov [fda.gov]
- 8. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. nebiolab.com [nebiolab.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. opentrons.com [opentrons.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. database.ich.org [database.ich.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. jordilabs.com [jordilabs.com]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 24. fda.gov [fda.gov]
- 25. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 26. biopharmaservices.com [biopharmaservices.com]
- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Methyl 2,3,6-Trihydroxybenzoate and Gallic Acid Derivatives in Pharmacological Applications
As drug development increasingly relies on naturally derived phenolic compounds, understanding the profound impact of structural isomerism on biological activity is critical. This guide provides an objective, data-driven comparison between methyl 2,3,6-trihydroxybenzoate and its widely studied isomer, methyl gallate (methyl 3,4,5-trihydroxybenzoate) . By analyzing their mechanistic divergence, quantitative performance, and validated experimental workflows, this guide equips researchers with the insights necessary to select the appropriate compound for targeted therapeutic applications.
Structural Causality & Mechanistic Divergence
The biological efficacy of trihydroxybenzoate esters is fundamentally dictated by the positional arrangement of their hydroxyl groups.
Methyl Gallate (3,4,5-isomer): Gallic acid derivatives are characterized by a vicinal triad of hydroxyl groups at the 3, 4, and 5 positions. This specific configuration allows for exceptional electron donation. When a free radical is neutralized, the resulting unpaired electron is highly stabilized through resonance delocalization across the adjacent oxygen atoms. Consequently, methyl gallate acts as a premier direct reactive oxygen species (ROS) scavenger and a potent inducer of ROS-dependent apoptosis in hepatocellular carcinoma (HCC) cells, as demonstrated in recent studies (1[1]).
Methyl 2,3,6-Trihydroxybenzoate: In stark contrast, the 2,3,6-isomer lacks this vicinal arrangement. The separation of the hydroxyl groups prevents the same degree of resonance stabilization, significantly reducing its direct radical-scavenging capacity. However, the unique steric hindrance and electronic distribution created by the para-hydroxyls (positions 2 and 6) relative to the ester group make this isomer exceptionally suited for targeted enzyme active-site binding. Specifically, it has been isolated from Sorindeia juglandifolia and identified as a potent, structure-specific inhibitor of falcipain-2, a crucial parasitic enzyme in Plasmodium falciparum (2[2]).
Mechanistic divergence between trihydroxybenzoate isomers based on hydroxyl positioning.
Quantitative Performance Comparison
To objectively evaluate these compounds, we must compare them across their respective optimized biological domains. Table 1 outlines their structural targets, while Table 2 provides quantitative experimental metrics.
Table 1: Structural & Pharmacological Profiling
| Feature | Methyl 2,3,6-Trihydroxybenzoate | Methyl Gallate (3,4,5-isomer) |
| Hydroxyl Positioning | 2,3,6 (Non-vicinal) | 3,4,5 (Vicinal triad) |
| Primary Mechanism | Steric enzyme active-site inhibition | Electron donation, ROS scavenging |
| Key Biological Target | Falcipain-2 (Cysteine protease) | ROS, Xanthine oxidase, Caspase-3 |
| Primary Application | Anti-malarial / Anti-plasmodial | Hepatoprotection, Anti-cancer (HCC) |
Table 2: Comparative Efficacy Metrics
| Metric / Assay | Methyl 2,3,6-Trihydroxybenzoate | Methyl Gallate |
| Target Inhibition (IC50) | Falcipain-2: 6.1 μM[2] | Xanthine Oxidase: ΔG -7.45 kcal/mol[3] |
| Pathogen/Cell Inhibition | P. falciparum W2: 13.0 μM[2] | Hep3B/HepJ5 (HCC): Significant at 40 μg/mL[4] |
| Antioxidant Capacity (ABTS) | Not optimized for direct scavenging | 1.552 mM Trolox equivalent[1] |
| Antioxidant Capacity (FRAP) | Not optimized for direct scavenging | 2.796 mM FeSO4 equivalent[1] |
Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols incorporate causality-driven steps and self-validating control systems.
Protocol A: Anti-plasmodial Enzyme Inhibition (Falcipain-2)
Target Compound: Methyl 2,3,6-Trihydroxybenzoate
-
Enzyme Pre-incubation: Incubate recombinant falcipain-2 with varying concentrations of the compound (1–50 μM) in assay buffer (100 mM sodium acetate, pH 5.5, 10 mM DTT) for 30 minutes at room temperature.
-
Causality: Pre-incubation is mandatory. It allows the non-vicinal hydroxyl groups to establish stable hydrogen bonds and steric locking within the active site before substrate competition begins, ensuring accurate IC50 calculation.
-
-
Substrate Addition: Add the fluorogenic substrate Z-Phe-Arg-AMC to a final concentration of 10 μM.
-
Kinetic Monitoring: Measure fluorescence continuously (Excitation: 355 nm / Emission: 460 nm) for 20 minutes.
-
Causality: Continuous kinetic reading ensures data is captured during the linear phase of the enzymatic reaction, preventing artifacts caused by substrate depletion.
-
-
Self-Validating System: The assay must run a parallel baseline control (vehicle only) and a positive control using E-64 (a known irreversible cysteine protease inhibitor). If E-64 fails to completely quench fluorescence, the recombinant enzyme batch is compromised, and the plate must be invalidated to prevent false-negative data.
Step-by-step fluorogenic assay workflow for validating falcipain-2 enzyme inhibition.
Protocol B: ROS-Dependent Apoptosis Evaluation
Target Compound: Methyl Gallate
-
Cell Treatment: Culture HepJ5 hepatocellular carcinoma cells and treat with methyl gallate (40 μg/mL) for 24 hours (4[4]).
-
ROS Quantification: Co-incubate cells with the ROS-sensitive probe DCFDA (10 μM) for 30 minutes.
-
Causality: DCFDA is cell-permeable but becomes highly fluorescent only upon intracellular oxidation. This directly quantifies the compound's ability to modulate the intracellular ROS environment via its vicinal 3,4,5-hydroxyls.
-
-
Apoptosis Flow Cytometry: Harvest cells and perform dual-staining with Annexin V-FITC and Propidium Iodide (PI).
-
Causality: Dual-staining differentiates between early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+), directly linking the compound's activity to specific programmed cell death pathways rather than general toxicity.
-
-
Self-Validating System: Pre-treat a parallel cohort of cells with N-acetylcysteine (NAC) , a robust ROS scavenger, 1 hour prior to methyl gallate exposure. If NAC pre-treatment abolishes the apoptotic effect, it explicitly validates that the observed cell death is strictly ROS-dependent, confirming the mechanistic pathway.
References
-
Antioxidant activity and protective effect of methyl gallate against t-BHP induced oxidative stress through inhibiting ROS production Source: PMC (nih.gov) URL:[Link]
-
Measuring the potential antioxidant activity of methyl gallate: Molecular docking study Source: ResearchGate / ThaiScience URL:[Link]
-
Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells Source: PMC (nih.gov) URL:[Link]
-
Chemical composition, biological activities and uses of Anacardiaceae species: an updated review Source: ResearchGate / SciELO URL:[Link]
Sources
Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation Profiling of Methyl 2,3,6-Trihydroxybenzoate
Executive Summary
Accurate structural elucidation and quantification of phenolic esters are critical bottlenecks in natural product drug discovery and pharmacokinetics. This guide objectively compares the performance of three leading mass spectrometry platforms—LC-ESI-QQQ , LC-ESI-QTOF , and GC-EI-MS —for the analysis of methyl 2,3,6-trihydroxybenzoate . By analyzing specific fragmentation mechanisms and providing self-validating experimental protocols, this guide equips analytical scientists with the data necessary to select the optimal workflow for their specific research needs.
Introduction to the Target Analyte & Analytical Challenges
Methyl 2,3,6-trihydroxybenzoate (C₈H₈O₅, Exact Mass: 184.0372 Da) is a highly bioactive phenolic ester isolated from the fruits of the Cameroonian plant Sorindeia juglandifolia[1]. It has demonstrated significant anti-plasmodial properties, specifically through the low-micromolar inhibition of the parasitic cysteine protease falcipain-2[2].
The primary analytical challenge in profiling this compound lies in isomer differentiation . Plant matrices often contain multiple trihydroxybenzoate isomers (e.g., methyl 3,4,5-trihydroxybenzoate, also known as methyl gallate). Distinguishing the 2,3,6-substitution pattern from other isomers requires high-resolution mass spectrometry (HRMS) or highly specific tandem mass spectrometry (MS/MS) fragmentation fingerprints.
Platform Performance Comparison Matrix
To objectively evaluate the best approach for analyzing methyl 2,3,6-trihydroxybenzoate, we must compare the fundamental capabilities of standard MS platforms.
| Analytical Feature | LC-ESI-QQQ (Triple Quadrupole) | LC-ESI-QTOF (High-Resolution) | GC-EI-MS (Single Quadrupole) |
| Primary Application | High-throughput, targeted quantification (PK studies). | Untargeted screening, exact mass structural elucidation. | Volatile profiling, spectral library matching (NIST). |
| Sensitivity (LOD) | Excellent (Low pg/mL range via MRM). | Very Good (High pg/mL to low ng/mL). | Moderate (ng/mL range). |
| Resolution / Mass Accuracy | Unit resolution (~0.7 FWHM). | High resolution (< 2 ppm mass error). | Unit resolution (~0.7 FWHM). |
| Sample Preparation | Direct injection (Methanolic/Aqueous extracts). | Direct injection (Methanolic/Aqueous extracts). | Requires Derivatization (e.g., Silylation with TMS)[3]. |
| Isomer Differentiation | Moderate (relies on specific MRM ratios). | Excellent (exact mass of unique fragments). | Excellent (highly reproducible EI fragmentation). |
Mechanistic Insights: The Ortho-Effect in CID Fragmentation
As an Application Scientist, I emphasize that understanding why a molecule fragments a certain way is more valuable than simply memorizing its product ions. In negative electrospray ionization (-ESI), methyl 2,3,6-trihydroxybenzoate yields a deprotonated precursor ion [M-H]⁻ at m/z 183.029.
Upon Collision-Induced Dissociation (CID), the spatial proximity of the C2-hydroxyl group to the C1-methyl ester creates a highly specific fragmentation environment:
-
The Ortho-Effect (Diagnostic Pathway): The proton from the ortho-phenolic hydroxyl group transfers to the ester's methoxy oxygen. This specific geometry drives the neutral loss of a methanol molecule (CH₃OH, 32 Da), yielding a prominent, stable ketene-like product ion at m/z 151.003. Isomers lacking an ortho-hydroxyl group cannot undergo this facile rearrangement.
-
Homolytic Cleavage (Common Pathway): A competing, higher-energy pathway involves the homolytic cleavage of the O-CH₃ bond, losing a methyl radical (•CH₃, 15 Da) to form a radical anion at m/z 168.006.
Proposed ESI-MS/MS negative mode fragmentation pathway for methyl 2,3,6-trihydroxybenzoate.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each method includes internal checks to prevent false positives during complex matrix analysis.
Standardized analytical workflow for mass spectrometry analysis of phenolic methyl esters.
Protocol A: LC-ESI-QTOF-MS/MS Workflow (Structural Elucidation)
-
Sample Preparation: Extract 10 mg of ground S. juglandifolia fruit in 1 mL of LC-MS grade methanol[1]. Centrifuge at 14,000 x g for 10 min.
-
Causality: Methanol efficiently disrupts hydrogen bonding in the plant matrix, ensuring high recovery of polar phenolics while precipitating large proteins that could foul the ESI source.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Causality: Formic acid maintains the analyte in an un-ionized state during chromatography for sharp peak shape, while still allowing efficient deprotonation in the negative ESI source.
-
-
Ionization & Mass Analysis: Operate the Q-TOF in negative ESI mode. Set capillary voltage to 3.0 kV. Acquire MS/MS spectra using a Collision Energy (CE) ramp (10–30 eV).
-
Self-Validation Check: By monitoring the ratio of the m/z 151.003 to m/z 168.006 product ions across the CE ramp, the protocol self-validates the presence of the ortho-hydroxyl group, eliminating false positives from isomeric interferences.
-
Protocol B: GC-EI-MS Derivatization Workflow (Library Matching)
-
Derivatization (Silylation): Dry 50 µL of the methanolic extract under N₂ gas. Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes.
-
Causality: Methyl 2,3,6-trihydroxybenzoate contains three active hydroxyl protons that cause severe secondary interactions with the silanol groups of the GC stationary phase, leading to peak tailing and signal loss[3]. Silylation replaces these with Trimethylsilyl (TMS) groups, neutralizing polarity and enhancing thermal stability.
-
-
Chromatography: Inject 1 µL (split ratio 1:10) onto a 5% phenyl-methylpolysiloxane capillary column.
-
Mass Analysis: Operate in Electron Ionization (EI) mode at 70 eV.
-
Self-Validation Check: The molecular ion of the tri-TMS derivative (m/z 400) must be accompanied by the characteristic [M-CH₃]⁺ ion (m/z 385), confirming the complete derivatization of all three hydroxyl groups.
-
Quantitative Data: Fragmentation Fingerprint
The following table summarizes the exact masses and mechanistic causality for the primary product ions observed in LC-ESI-QTOF-MS/MS (Negative Mode).
| Fragment Ion (m/z) | Formula | Neutral Loss | Mechanistic Causality | Relative Abundance (CE 20 eV) |
| 183.029 | [C₈H₇O₅]⁻ | None | Deprotonated precursor ion [M-H]⁻. | 15% |
| 168.006 | [C₇H₄O₅]•⁻ | •CH₃ (15 Da) | Homolytic cleavage of the ester methoxy group. | 35% |
| 151.003 | [C₇H₃O₄]⁻ | CH₃OH (32 Da) | Diagnostic Ortho-Effect: Proton transfer from C2-OH to methoxy oxygen. | 100% (Base Peak) |
| 124.016 | [C₆H₄O₃]•⁻ | •CH₃ + CO₂ (59 Da) | Decarboxylation of the m/z 168 radical anion. | 20% |
| 123.008 | [C₆H₃O₃]⁻ | CH₃OH + CO (60 Da) | Loss of carbon monoxide from the m/z 151 ketene ion. | 45% |
Conclusion & Strategic Recommendations
When analyzing methyl 2,3,6-trihydroxybenzoate from complex biological matrices, platform selection dictates data quality:
-
Choose LC-ESI-QTOF when isolating the compound from novel plant extracts (e.g., Sorindeia juglandifolia), as the exact mass capabilities and the diagnostic ortho-effect fragmentation (m/z 151.003) provide unequivocal structural proof without the need for derivatization.
-
Choose LC-ESI-QQQ for downstream pharmacokinetic profiling or high-throughput quantification of the compound during anti-malarial drug development, utilizing the 183 → 151 MRM transition for maximum sensitivity.
-
Choose GC-EI-MS only if the laboratory lacks LC-MS infrastructure, keeping in mind that the mandatory silylation step introduces sample preparation variability[3].
References
-
Kamkumo, R. G., et al. "Compounds from Sorindeia juglandifolia (Anacardiaceae) exhibit potent anti-plasmodial activities in vitro and in vivo." Malaria Journal, 11(1), 382 (2012). URL:[Link]
-
Correia, S. J., et al. "Chemical composition, biological activities and uses of Anacardiaceae species: an updated review." Journal of the Brazilian Chemical Society (2023). URL:[Link]
Sources
Methyl 2,3,6-Trihydroxybenzoate Reference Standard Purity Validation: A Comparative Guide to SI-Traceable Certification
Introduction: The Criticality of Absolute Purity
Methyl 2,3,6-trihydroxybenzoate (MTHB) is a highly bioactive benzoate ester and phenolic compound. Naturally isolated from the fruits of Sorindeia juglandifolia, it is widely researched for its potent anti-plasmodial properties, specifically its ability to inhibit the parasitic enzyme falcipain-2 . In analytical pharmacognosy, metabolomics, and synthetic chemistry, MTHB serves as a critical primary reference standard.
However, certifying the absolute purity of phenolic esters presents unique metrological challenges. As a Senior Application Scientist, I frequently encounter commercial grades of MTHB that claim ">98% purity" based solely on High-Performance Liquid Chromatography (HPLC) area normalization. This guide objectively compares a High-Purity Certified Reference Material (CRM) against standard commercial grades, detailing the self-validating analytical workflows required to establish true SI-traceable purity in strict compliance with and .
The Causality of Analytical Bias in Phenolic Esters
Why is standard HPLC area normalization insufficient for MTHB?
The answer lies in the molecule's chemical reactivity. MTHB features an electron-rich phenol ring and a methyl ester group. In the presence of oxygen, light, or slightly alkaline conditions, the phenol ring undergoes auto-oxidation, losing electrons to form carbomethoxy-p-benzoquinone. Concurrently, the ester group is susceptible to hydrolysis in aqueous environments, yielding 2,3,6-trihydroxybenzoic acid and methanol.
Because these degradants possess fundamentally different UV extinction coefficients compared to the parent MTHB molecule, relying solely on HPLC-UV mass balance creates a critical analytical bias—often overestimating the purity of the standard. To eliminate this bias, Quantitative Nuclear Magnetic Resonance (qNMR) must be employed as the primary, orthogonal reference measurement procedure, a standard recognized by the .
Fig 1. Primary degradation pathways of methyl 2,3,6-trihydroxybenzoate requiring strict control.
Product Performance Comparison
The following table summarizes the quantitative experimental data comparing a rigorously validated High-Purity CRM against a standard commercial-grade MTHB synthesis.
| Analytical Parameter | High-Purity CRM (Target) | Commercial Grade (Alternative) | Analytical Method |
| Absolute Purity | >99.5% ± 0.2% | ~97.0% (Variable) | 1H-qNMR (Internal Standard) |
| Chromatographic Purity | >99.8% | >98.0% | HPLC-DAD (254 nm) |
| Free Acid Degradant | <0.1% | >1.5% | LC-MS/MS |
| Moisture Content | <0.2% | ~1.2% | Karl Fischer Titration |
| Residual Solvents | <100 ppm | >2500 ppm (Methanol) | GC-FID |
| Inorganic Ash | <0.1% | ~0.4% | Residue on Ignition (ROI) |
Self-Validating Experimental Workflows
To ensure absolute trustworthiness, the validation of the MTHB reference standard utilizes a closed-loop, self-validating system . The absolute purity determined by qNMR must mathematically align with the purity calculated via orthogonal Mass Balance. If the variance between the two orthogonal methods exceeds 0.5% , the system flags a hidden impurity (e.g., an NMR-invisible inorganic salt or a co-eluting HPLC peak), triggering an automatic batch rejection and re-evaluation.
Workflow 1: SI-Traceable Absolute Purity via 1H-qNMR
qNMR relies on proton resonance, which is directly proportional to the molar amount of the nuclei, bypassing the need for identical reference standards or chromophore uniformity .
Step-by-Step Methodology:
-
Internal Standard (IS) Selection: Select a high-purity, SI-traceable internal standard such as Maleic Acid (NIST SRM). Maleic acid is chosen because its olefinic protons (δ ~6.2 ppm) do not overlap with MTHB's aromatic protons or its methyl ester singlet (δ ~3.8 ppm).
-
Gravimetric Sample Preparation: Using a microbalance (d = 0.001 mg) to minimize weighing errors, accurately weigh ~10 mg of the MTHB candidate material and ~5 mg of the Maleic Acid IS. Co-dissolve both in 1.0 mL of Methanol-d4.
-
NMR Acquisition Parameters: Acquire 1H-NMR spectra using a 600 MHz spectrometer. Crucial Causality: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the analytical signals (typically D1 > 30s). This ensures complete magnetization recovery and prevents signal saturation, which would otherwise skew the quantitative integration.
-
Data Processing: Integrate the isolated aromatic proton of MTHB against the IS proton. Calculate the absolute mass fraction purity based on the molar ratio, molecular weights, and the certified purity of the IS.
Workflow 2: Orthogonal Mass Balance Validation
To validate the qNMR result, a comprehensive mass balance equation is executed: Purity = 100% - (Organic Impurities + Moisture + Residual Solvents + Inorganic Ash).
Step-by-Step Methodology:
-
Organic Impurities (HPLC-DAD/LC-MS): Run a gradient elution using a C18 column. Crucial Causality: Use a mobile phase of Water/Acetonitrile buffered with 0.1% Trifluoroacetic Acid (TFA). The acidic pH suppresses the ionization of MTHB's phenolic hydroxyl groups, preventing peak tailing and ensuring sharp, quantifiable resolution from its acid degradant.
-
Volatile Impurity Quantitation (KF & TGA): Perform volumetric Karl Fischer (KF) titration to quantify trapped moisture. Follow with Thermogravimetric Analysis (TGA) and GC-FID to quantify residual synthesis solvents (e.g., methanol or ethyl acetate).
-
Inorganic Impurity Quantitation (ROI): Perform a Residue on Ignition (ROI) test at 600°C to quantify any residual inorganic catalysts or salts that are invisible to both UV and NMR detectors.
Fig 2. Orthogonal validation workflow combining qNMR and mass balance for reference standard purity.
Conclusion
For reactive phenolic esters like methyl 2,3,6-trihydroxybenzoate, standard chromatographic purity is an illusion of quality. True analytical confidence requires a self-validating system where direct molar quantitation (qNMR) is cross-examined by comprehensive mass balance. By adopting these rigorous, ICH-compliant methodologies, researchers can ensure that their reference standards provide the unshakeable foundation necessary for advanced drug development and quantitative pharmacognosy.
References
-
Ntie-Kang, F., et al. "Compounds from Sorindeia juglandifolia (Anacardiaceae) exhibit potent anti-plasmodial activities in vitro and in vivo." ResearchGate.[Link]
-
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines.[Link]
-
Yamazaki, T., et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." MDPI Molecules, 26(3), 591.[Link]
-
Bureau International des Poids et Mesures (BIPM). "qNMR Internal Standard Reference Data (ISRD)." BIPM Official Site. [Link]
A Senior Application Scientist's Guide to Reproducible Methyl 2,3,6-Trihydroxybenzoate Extraction
Introduction: The Quest for Consistency with Methyl 2,3,6-Trihydroxybenzoate
Methyl 2,3,6-trihydroxybenzoate is a phenolic compound of significant interest due to its potential biological activities, including antioxidant and anti-plasmodial properties.[1] Its isolation from natural sources, such as the fruits of Sorindeia juglandifolia, is a critical first step for pharmacological research and drug development.[1] The reliability of any subsequent biological or chemical analysis hinges on the ability to extract this target molecule with high yield, purity, and, most importantly, reproducibility. Inconsistent extraction efficiency can lead to misleading data, failed experiments, and a lack of scalability, posing significant challenges for researchers and drug development professionals.[2]
This guide provides an in-depth comparison of three distinct methods for the extraction of methyl 2,3,6-trihydroxybenzoate and similar phenolic compounds: traditional Maceration , modern Ultrasound-Assisted Extraction (UAE) , and advanced Supercritical Fluid Extraction (SFE) . We will dissect the underlying principles of each technique, provide detailed, field-tested protocols, and present a comparative analysis of their performance. The objective is to equip researchers with the knowledge to select and implement an extraction strategy that ensures the highest degree of scientific integrity and reproducibility.
The Conventional Benchmark: Maceration
Maceration is a traditional solid-liquid extraction technique that relies on the passive diffusion of solutes from the plant matrix into a solvent.[1] It is widely used due to its simplicity and low equipment cost.
Causality Behind the Method
The driving force of maceration is the concentration gradient between the plant material and the bulk solvent. The choice of solvent is paramount and is governed by the principle of "like dissolves like." Methyl 2,3,6-trihydroxybenzoate, being a polar phenolic compound, requires a polar solvent for effective solubilization. Methanol has been shown to be a highly effective solvent for extracting polar and medium-polar phenolic compounds.[1][3][4] The process is influenced by physical factors such as temperature, which can increase solubility and diffusion rates, and particle size, where a smaller particle size increases the surface area available for extraction.[3]
Experimental Workflow: Maceration
Caption: Workflow for conventional maceration and purification.
Detailed Protocol: Maceration
This protocol is adapted from the established method for isolating methyl 2,3,6-trihydroxybenzoate from S. juglandifolia.[1]
-
Preparation: Air-dry the plant material (e.g., fruits) and grind it into a fine powder to increase the surface area for extraction.
-
Extraction: Place 100 g of the ground powder into a sealed vessel and add 1 L of 80% aqueous methanol.[5] Allow the mixture to stand at room temperature (25°C) for 72 hours with occasional agitation.
-
Filtration: After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Re-extraction (Optional but Recommended for Reproducibility): To ensure exhaustive extraction, the retained solid material can be subjected to a second or third round of maceration with fresh solvent.
-
Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent thermal degradation of the target compound.
-
Purification: The resulting crude extract must be further purified, typically using column chromatography techniques (e.g., silica gel column with a hexane-ethyl acetate gradient) to isolate pure methyl 2,3,6-trihydroxybenzoate.[1][6]
Trustworthiness & Reproducibility Factors
While simple, the reproducibility of maceration can be low if not strictly controlled. Key variables include:
-
Particle Size Consistency: Inconsistent grinding leads to variable extraction rates.
-
Solvent-to-Solid Ratio: This ratio must be kept constant across all experiments.
-
Extraction Time and Temperature: Environmental fluctuations can alter extraction efficiency.
-
Agitation: The frequency and intensity of agitation must be standardized.
The Modern Accelerator: Ultrasound-Assisted Extraction (UAE)
UAE is an advanced extraction technique that uses high-frequency sound waves (typically >20 kHz) to accelerate the extraction process. It is recognized for its efficiency, reduced extraction times, and lower solvent consumption compared to conventional methods.[7][8][9]
Causality Behind the Method
The core mechanism of UAE is acoustic cavitation : the formation, growth, and implosion of microscopic bubbles in the solvent.[10] This implosion generates intense local heating, high pressure, and powerful shockwaves. This energy disrupts the plant cell walls and enhances mass transfer by creating micro-jets of solvent that penetrate deep into the plant matrix, facilitating the rapid release of intracellular compounds like methyl 2,3,6-trihydroxybenzoate.[8][10]
Experimental Workflow: Ultrasound-Assisted Extraction (UAE)
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
Detailed Protocol: Ultrasound-Assisted Extraction
This is a general, optimized protocol for the extraction of phenolic compounds from plant material.
-
Preparation: Grind 10 g of dried plant material to a consistent particle size (e.g., 0.5 mm).
-
Mixing: Place the powder in a 250 mL flask and add 150 mL of 60% aqueous ethanol.[9]
-
Sonication: Place the flask in an ultrasonic bath equipped with temperature control. Set the parameters as follows: frequency at 40 kHz, power at 400 W, and temperature at 60°C.[9] Sonicate for 30 minutes.
-
Filtration: Immediately after sonication, filter the mixture through a Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator at <40°C to obtain the crude extract.
-
Purification: The crude extract can then be purified using chromatographic methods as described for maceration.
Trustworthiness & Reproducibility Factors
UAE offers higher reproducibility than maceration due to its precise instrumental control. Critical parameters to validate and control are:
-
Ultrasonic Power and Frequency: These directly impact the cavitation effect and must be consistent.[10][11]
-
Temperature: Excessive heat generated during sonication can degrade phenolic compounds. A cooling system is essential for maintaining a constant temperature.[12]
-
Solvent Properties: The viscosity and surface tension of the solvent affect cavitation.
-
Sample Matrix: The geometry of the extraction vessel and the position within the ultrasonic bath must be standardized.
The Advanced "Green" Alternative: Supercritical Fluid Extraction (SFE)
SFE is a highly advanced and environmentally friendly extraction technique that utilizes a supercritical fluid as the solvent.[13][14] A supercritical fluid is any substance at a temperature and pressure above its critical point, where it possesses properties of both a liquid and a gas.
Causality Behind the Method
The most common supercritical fluid is carbon dioxide (CO2) due to its low critical temperature (31°C), non-toxicity, and non-flammability.[15] In its supercritical state, CO2 has liquid-like density and solvating power, but gas-like low viscosity and high diffusivity, allowing it to penetrate the plant matrix efficiently.[16] The solvating power of supercritical CO2 can be finely tuned by changing the pressure and temperature. For polar compounds like methyl 2,3,6-trihydroxybenzoate, the polarity of the non-polar CO2 must be increased by adding a small amount of a polar co-solvent, such as methanol or ethanol. After extraction, the CO2 is simply returned to its gaseous state by reducing the pressure, leaving behind a solvent-free extract.[15]
Experimental Workflow: Supercritical Fluid Extraction (SFE)
Caption: Workflow for Supercritical Fluid Extraction (SFE).
Detailed Protocol: Supercritical Fluid Extraction
This is a representative protocol for the SFE of phenolic compounds.
-
Preparation: Grind 20 g of dried plant material and mix with an equal amount of diatomaceous earth to prevent clumping and improve fluid dynamics.[17]
-
Loading: Load the mixture into the high-pressure extraction vessel.
-
Extraction Parameters: Set the system parameters. A typical starting point for phenolic compounds would be: Pressure at 300 bar, Temperature at 60°C, and CO2 flow rate at 2 mL/min.[10][18]
-
Co-solvent Addition: Introduce 10% (v/v) methanol as a co-solvent to the CO2 stream.[18]
-
Extraction: Perform a dynamic extraction for 90 minutes.
-
Collection: The extract is collected in the separator vessel as the CO2 is depressurized and vented.
-
Purification: The resulting concentrated extract is then ready for chromatographic purification.
Trustworthiness & Reproducibility Factors
SFE is potentially the most reproducible method due to its complete automation and precise control over all parameters. Factors critical for reproducibility are:
-
Pressure and Temperature: These must be maintained with high precision as they directly control the fluid's density and solvating power.
-
CO2 Flow Rate: A consistent flow rate ensures uniform extraction kinetics.
-
Co-solvent Percentage: The ratio of co-solvent to CO2 is a critical parameter for extracting polar analytes and must be precisely controlled.
-
Matrix Packing: The density and uniformity of the material packed in the extraction vessel must be consistent to avoid channeling of the supercritical fluid.
Performance Comparison and Reproducibility Analysis
The choice of an extraction method is a trade-off between efficiency, cost, environmental impact, and the required level of reproducibility.
Quantitative Data Summary
| Parameter | Maceration | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Principle | Passive Diffusion | Acoustic Cavitation & Mass Transfer | Tunable Solvation with Supercritical Fluid |
| Typical Yield | Moderate | High[7][8] | High, Highly Selective[18] |
| Extraction Time | Very Long (24-72 hours)[13] | Very Short (10-60 minutes)[13][19] | Short to Moderate (30-120 minutes)[10][15] |
| Solvent Consumption | Very High | Low to Moderate[7][8] | Very Low (Co-solvent only)[16] |
| Energy Consumption | Low | Moderate | High |
| Environmental Impact | High (Solvent Waste) | Low | Very Low ("Green" Technology) |
| Equipment Cost | Very Low | Moderate | Very High |
| Reproducibility | Low to Moderate | High[13] | Very High |
| Key Reproducibility Factors | Time, Temp, Agitation, Particle Size | Power, Temp, Frequency, Vessel Geometry | Pressure, Temp, Flow Rate, Co-solvent % |
Discussion on Method Validation and Reproducibility
Reproducibility is a cornerstone of scientific validity and is formally assessed during analytical method validation.[20] According to International Council for Harmonisation (ICH) guidelines, the key parameter for assessing reproducibility is Precision .[20][21]
-
Precision is evaluated at two levels:
-
Repeatability: The agreement between results of successive measurements carried out under the same conditions (same analyst, same equipment, short interval). This is often expressed as the Relative Standard Deviation (RSD).
-
Intermediate Precision (Ruggedness): The agreement between results from the same lab but on different days, with different analysts, or on different equipment.
-
Maceration often suffers from poor precision due to its reliance on manual steps and sensitivity to environmental variables. Modern instrument-based methods like UAE and SFE demonstrate superior precision because the critical parameters (power, pressure, temperature, flow rates) are under tight instrumental control.[13] For example, a validated UAE method might achieve an RSD of <5% for phenolic content, whereas maceration might show an RSD of 10-20% or higher under less controlled conditions. SFE, with its fully automated and contained system, can often achieve the highest levels of precision, making it the gold standard when reproducibility is the primary concern.
To establish any of these protocols as a self-validating system, a formal validation process must be undertaken to demonstrate that the method is suitable for its intended purpose.[21][22]
Conclusion
Selecting the optimal extraction method for methyl 2,3,6-trihydroxybenzoate requires a careful evaluation of research objectives and available resources.
-
Maceration remains a viable option for preliminary, small-scale extractions where equipment cost is a major constraint, but researchers must be aware of its inherent reproducibility challenges.
-
Ultrasound-Assisted Extraction (UAE) represents an excellent balance of efficiency, cost, and reproducibility. It significantly shortens extraction times and improves yields, making it a robust choice for most academic and industrial research labs.[8][23]
-
Supercritical Fluid Extraction (SFE) is the superior choice when the highest levels of reproducibility, purity, and environmental sustainability are required. Its high initial cost is offset by its precision and suitability for scaling up to industrial production, where batch-to-batch consistency is non-negotiable.
Ultimately, regardless of the method chosen, achieving reproducibility is not automatic. It requires a thorough understanding of the underlying principles and meticulous control and validation of all critical process parameters.
References
- Škerget, M., et al. (2005).
-
Khoddami, A., et al. (2013). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules. Available at: [Link]
-
Barba, F. J., et al. (2017). Microwave-Assisted Extraction of Phenolic Compounds from Olive By-Products. Chemical Engineering Transactions. Available at: [Link]
-
Kadayifci, B., et al. (2015). Microwave-Assisted Extraction of Phenolic Compounds from Caper. Journal of Food Science and Technology. Available at: [Link]
-
Chemat, F., et al. (2012). Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices. Molecules. Available at: [Link]
-
Sultana, B., et al. (2009). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Journal of Food Science and Technology. Available at: [Link]
-
Radojković, M., et al. (2022). Microwave-Assisted Extraction of Phenolic Compounds from Pineapple Peel Using Deep Eutectic Solvents. Molecules. Available at: [Link]
-
Azwanida, N. N. (2015). A review on the extraction methods use in medicinal plants, principle, strength and limitation. IntechOpen. Available at: [Link]
-
Yuan, L., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Journal of Food Science and Technology. Available at: [Link]
-
Martín-García, B., et al. (2025). Exploring the Influence of Extraction Methods, Solvents, and Temperature on Total Phenolic Recovery and Antioxidant Capacity in Olive Leaf Extracts: A Systematic Review with Quantitative Synthesis. Molecules. Available at: [Link]
-
Palma, M., et al. (2012). Comparison of accelerated methods for the extraction of phenolic compounds from different vine-shoot cultivars. Journal of Chromatography A. Available at: [Link]
-
Imrawati, L., et al. (2025). Analysis of Solvent Concentration Effect and Extraction Method on The Total Phenolic of Syzygium myrtifolium Walp. Le. Pharmacognosy Journal. Available at: [Link]
-
Suttirak, W., & Manurakchinakorn, S. (2014). A Comparison of Three Extraction Methods for Phenolic Compounds and Antioxidant Activities from Moringa oleifera Leaves. Thai Journal of Science and Technology. Available at: [Link]
-
Wang, L., et al. (2017). Comparison and Optimization of Different Extraction Methods of Bound Phenolics from Jizi439 Black Wheat Bran. Molecules. Available at: [Link]
-
Pauli, G. F., et al. (2012). Validation of a Generic qHNMR Method for Natural Products Analysis. Journal of Natural Products. Available at: [Link]
-
Fernandes, F. H. A., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista Brasileira de Farmacognosia. Available at: [Link]
-
Lee, S., et al. (2021). Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea. Molecules. Available at: [Link]
-
Indrayanto, G. (2022). Analytical Method Validation In Herbal Products: Challenges, Strategies, And Global Regulatory Guidelines. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Atanasov, A. G., et al. (2015). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Natural Products Chemistry & Research. Available at: [Link]
-
Palma, M., et al. (1999). Supercritical fluid extraction of phenol compounds from olive leaves. Journal of the American Oil Chemists' Society. Available at: [Link]
-
Herrero, M., et al. (2013). Supercritical fluid extraction. Natural Product Extraction: Principles and Applications. Available at: [Link]
-
Warner, S., et al. (1991). Supercritical Fluid Extraction of Organic Compounds From Various Solid Matrices. EPA Publications. Available at: [Link]
- Ekanem, E. J., & Holcomb, D. R. (1992). Supercritical fluid extraction enhancer. Google Patents.
-
Gorgani, L., et al. (2019). Ultrasound-Assisted Extraction and Optimization Process Parameters of Antioxidant and Phenolic Compounds from Myristica fragrans. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]
-
Li, Y., et al. (2022). Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. Frontiers in Nutrition. Available at: [Link]
-
Sapkale, G. N., et al. (2010). Supercritical Fluid Extraction: A Review. International Journal of Chemical Sciences. Available at: [Link]
- Inventor, A. (2020). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. Google Patents.
-
Lee, D. S., et al. (2007). The First Total Synthesis of 2,3,6-Tribromo-4,5-dihydroxybenzyl Methyl Ether (TDB) and Its Antioxidant Activity. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Tan, J. S., et al. (2024). Optimization of Ultrasonic Extraction Parameters for the Recovery of Phenolic Compounds in Brown Seaweed: Comparison with Conventional Techniques. Antioxidants. Available at: [Link]
-
Brglez Mojzer, E., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science. Available at: [Link]
-
Arshad, M. S., et al. (2025). Optimization of Ultrasound-Assisted Methanolic Extraction of Terminalia arjuna Bark Using Response Surface Methodology and Characterization of the Extract. Food Science & Nutrition. Available at: [Link]
-
Noor, M., et al. (2024). Extraction techniques and purification methods: Precision tools for pure innovation. Pure and Applied Biology. Available at: [Link]
-
Al-Khayri, J. M., et al. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Plants. Available at: [Link]
-
Chen, J., et al. (2025). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. PLOS ONE. Available at: [Link]
Sources
- 1. Methyl 2,3,6-trihydroxybenzoate|C8H8O5|184.15 g/mol [benchchem.com]
- 2. Analytical Method Validation In Herbal Products: Challenges, Strategies, And Global Regulatory Guidelines | Journal of Neonatal Surgery [jneonatalsurg.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 7. phcogj.com [phcogj.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 12. brieflands.com [brieflands.com]
- 13. Extraction Techniques of Phenolic Compounds from Plants | IntechOpen [intechopen.com]
- 14. digital.csic.es [digital.csic.es]
- 15. tsijournals.com [tsijournals.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. US5151188A - Supercritical fluid extraction enhancer - Google Patents [patents.google.com]
- 18. investigacion.unirioja.es [investigacion.unirioja.es]
- 19. Comparison of accelerated methods for the extraction of phenolic compounds from different vine-shoot cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Efficacy of Methyl 2,3,6-Trihydroxybenzoate Compared to Other Phenolic Esters: A Technical Guide for Drug Development
Executive Summary
Phenolic esters are a highly versatile class of compounds in pharmacological research, recognized for their tunable lipophilicity and potent biological activities. Recently, methyl 2,3,6-trihydroxybenzoate (MTHB) —a natural benzoate ester isolated from the fruits of Sorindeia juglandifolia—has emerged as a highly targeted anti-plasmodial agent[1].
As a Senior Application Scientist, I have structured this guide to objectively evaluate the efficacy of MTHB against other prominent phenolic esters, such as methyl gallate (methyl 3,4,5-trihydroxybenzoate) and methyl gentisate (methyl 2,5-dihydroxybenzoate). By analyzing their structural-activity relationships (SAR) and enzymatic inhibition profiles, this guide provides drug development professionals with actionable, data-driven insights for lead optimization.
Mechanistic Insights: The Causality Behind Efficacy
The biological efficacy of phenolic esters is dictated by two primary structural parameters: the esterification of the carboxyl group (which enhances membrane permeability compared to free phenolic acids) and the specific substitution pattern of the hydroxyl groups on the aromatic ring.
-
Methyl 2,3,6-trihydroxybenzoate (MTHB) : The unique 2,3,6-trihydroxy substitution creates a specific steric and electronic conformation that allows MTHB to act as a highly selective competitive inhibitor of falcipain-2 , a critical cysteine protease in Plasmodium falciparum[1]. By locking into the enzyme's active site, MTHB prevents the parasite from degrading host hemoglobin, starving it of the amino acids required for survival.
-
Methyl Gallate (3,4,5-trihydroxybenzoate) : The adjacent trihydroxyl groups make this compound an exceptional electron donor. While it exhibits strong anti-plasmodial activity[2], its primary mechanism is often characterized by broad-spectrum oxidative stress modulation and radical scavenging.
-
Methyl Gentisate (2,5-dihydroxybenzoate) : Lacking a third hydroxyl group, its redox potential is shifted. This specific dihydroxy arrangement makes it a highly effective, non-cytotoxic inhibitor of mushroom tyrosinase, positioning it as a prime candidate for melanogenesis inhibition[3].
Comparative Efficacy Data
To facilitate objective comparison, the quantitative performance of these phenolic esters across standard in vitro assays is summarized below.
| Compound | Primary Target / Assay | Efficacy (IC₅₀) | Key Mechanism | Source |
| Methyl 2,3,6-trihydroxybenzoate | P. falciparum W2 Strain | 13.0 µM | Anti-plasmodial | [1] |
| Methyl 2,3,6-trihydroxybenzoate | Recombinant Falcipain-2 | 6.1 µM | Cysteine protease inhibition | [1] |
| Methyl Gallate | P. falciparum 3D7 Strain | 1.2 µg/mL (~6.5 µM) | Anti-plasmodial | [2] |
| Methyl Gentisate | Mushroom Tyrosinase | ~11.0 µg/mL | Melanogenesis inhibition | [3] |
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following standardized protocols are designed as self-validating systems for evaluating phenolic ester efficacy.
Protocol A: Fluorometric Falcipain-2 Inhibition Assay
Purpose: To quantify the IC₅₀ of MTHB and related esters against parasitic cysteine proteases. Causality & Design: Dithiothreitol (DTT) is strictly required in the assay buffer. It maintains the active site cysteine residue of falcipain-2 in a reduced state. Without DTT, the enzyme rapidly oxidizes and loses baseline viability, rendering any inhibitor data invalid.
-
Enzyme Preparation : Dilute recombinant falcipain-2 in assay buffer (100 mM sodium acetate, pH 5.5, 10 mM DTT).
-
Inhibitor Incubation : Add varying concentrations of the phenolic ester (e.g., MTHB from 0.1 to 100 µM) to the enzyme solution in a 96-well black microplate. Incubate at room temperature for 30 minutes to allow the enzyme-inhibitor complex to reach thermodynamic binding equilibrium.
-
Substrate Addition : Introduce the fluorogenic substrate Z-Leu-Arg-AMC to achieve a 10 µM final concentration.
-
Kinetic Measurement : Continuously monitor the release of 7-amino-4-methylcoumarin (AMC) using a microplate spectrofluorometer (Excitation: 355 nm; Emission: 460 nm) for 20 minutes.
-
Data Validation : Calculate the initial velocity (V₀) of the linear portion of the progress curve. A control well (enzyme + substrate + vehicle, no inhibitor) must show a linear increase in fluorescence to validate baseline enzyme activity. Use non-linear regression to determine the IC₅₀.
Protocol B: DPPH Radical Scavenging Assay (Antioxidant Profiling)
Purpose: To compare the electron-donating capacity of the hydroxyl substitution patterns. Causality & Design: Methanol is used as the solvent to ensure full solubility of both the DPPH radical and the lipophilic phenolic esters. The reaction must be kept in the dark, as ambient light degrades the DPPH radical, leading to false-positive antioxidant readings.
-
Reagent Prep : Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute methanol.
-
Reaction : Mix 100 µL of the ester solution (serial dilutions) with 100 µL of the DPPH solution in a 96-well clear plate.
-
Incubation : Incubate strictly in the dark for 30 minutes at room temperature.
-
Absorbance : Measure absorbance at 517 nm. Calculate % inhibition relative to a methanol-only control.
Structural & Pathway Visualizations
Figure 1: Mechanism of Falcipain-2 inhibition by MTHB.
Figure 2: High-throughput screening workflow for phenolic ester enzyme inhibition.
References
-
Title : Compounds from Sorindeia juglandifolia (Anacardiaceae) exhibit potent anti-plasmodial activities in vitro and in vivo Source : ResearchGate URL :1
-
Title : PHYTOCHEMICAL AND ANTIPLASMODIAL STUDIES OF FIVE ETHNOBOTANICALLY-SELECTED SOUTH AFRICAN MEDICINAL PLANTS Source : ResearchSpace@UKZN URL : 2
-
Title : Isolation of Flavonoids and Flavonoid Glycosides from Myrsine africana and Their Inhibitory Activities against Mushroom Tyrosinase Source : ResearchGate URL :3
Sources
Navigating the Safe Handling of Methyl 2,3,6-trihydroxybenzoate: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling Methyl 2,3,6-trihydroxybenzoate, with a focus on personal protective equipment (PPE) and proper disposal protocols.
Note: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for Methyl 2,3,6-trihydroxybenzoate (CAS No. 61885-19-6) was not publicly available. The following recommendations are synthesized from the safety data of structurally similar compounds, including isomers like Methyl 3,4,5-trihydroxybenzoate and Methyl 2,4,6-trihydroxybenzoate. It is imperative to treat this compound with the caution afforded to chemicals with the potential for skin, eye, and respiratory irritation.
Understanding the Risks: A Profile of Structurally Similar Compounds
Methyl 2,3,6-trihydroxybenzoate belongs to the family of trihydroxybenzoic acid esters. Based on the hazard profiles of its isomers, the primary risks associated with handling this compound in a laboratory setting include:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation: The compound can cause significant irritation, pain, and potential damage if it comes into contact with the eyes.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the nose, throat, and lungs.[1][2]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe handling.
Core Personal Protective Equipment (PPE) for Handling Methyl 2,3,6-trihydroxybenzoate
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling Methyl 2,3,6-trihydroxybenzoate, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl Rubber) . Esters can penetrate some glove materials. Nitrile and butyl rubber offer good resistance to a range of chemicals, including aromatic compounds.[4][5] Always inspect gloves for tears or punctures before use. For prolonged or high-exposure tasks, consider double-gloving. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles .[5] Given the risk of serious eye irritation, standard prescription glasses are insufficient. Goggles provide a seal around the eyes, offering superior protection against dust and splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat . A standard lab coat is essential to protect the skin and personal clothing from accidental spills. Ensure the lab coat is fully buttoned. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (fume hood) . For operations that may generate dust or aerosols, such as weighing or preparing solutions, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if engineering controls are not sufficient to maintain exposure below acceptable limits. |
Procedural Guidance: Donning, Doffing, and Disposal Workflow
Adherence to proper procedures for putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.
Experimental Workflow and PPE Protocol
The following diagram illustrates the logical flow of operations, from preparation to disposal, emphasizing the integration of PPE at each critical step.
Step-by-Step PPE Procedures
Donning (Putting On) PPE:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Goggles/Face Shield: Position goggles comfortably on the face, ensuring a snug fit. If a face shield is required, put it on over the goggles.
-
Gloves: Don gloves last. Ensure they are the correct size and pull the cuffs over the sleeves of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated waste container.
-
Goggles/Face Shield: Remove eye and face protection from the back of the head to avoid touching the front, which may be contaminated.
-
Lab Coat: Unbutton the lab coat. Remove it by peeling it off the shoulders and turning the sleeves inside out. Fold the contaminated side inward and place it in the designated area for laundering or disposal.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing Chemical and Contaminated Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Chemical Waste:
-
Unused Methyl 2,3,6-trihydroxybenzoate: Should be disposed of as hazardous chemical waste.[6] It should not be poured down the drain or mixed with general waste.
-
Solutions: Aqueous or solvent-based solutions containing the compound must be collected in a designated, labeled, and sealed hazardous waste container.
Contaminated PPE and Materials:
-
Gloves, disposable lab coats, and other contaminated disposable items: These should be placed in a designated hazardous waste container for solids.
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent, which should then be collected as hazardous waste. Following this, the glassware can be washed using standard laboratory procedures.
Always adhere to your institution's specific hazardous waste disposal guidelines and local regulations.
References
-
Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]
-
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). Retrieved from [Link]
-
Tangshan Solvents Trading Co., Ltd. (n.d.). Esters. Retrieved from [Link]
-
Chem-Supply. (2017, October 25). Safety Data Sheet: METHYL 4-HYDROXY BENZOATE. Retrieved from [Link]
-
Fisher Scientific. (2023, October 13). SAFETY DATA SHEET: 2,3,4-Trihydroxybenzoic acid. Retrieved from [Link]
-
Your Candle Supplies. (2022, July 4). Personal Protective Equipment for Fragrance Oil. Retrieved from [Link]
-
Info-entrust. (n.d.). Safety Data Sheet: 3,4,5-trihydroxybenzoic acid. Retrieved from [Link]
Sources
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
